Tyrphostin AG1112
Description
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXHLJIMZMFGX-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153150-84-6 | |
| Record name | Tyrphostin AG 1112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153150846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Tyrphostin AG1112: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1112 is a synthetic benzylidene malononitrile derivative belonging to the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for its potential to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), current evidence points towards a more potent inhibitory action on Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Core Mechanism of Action
This compound functions primarily as an ATP-competitive inhibitor of specific protein tyrosine kinases. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.
Current research indicates that the primary targets of this compound are:
-
Casein Kinase II (CK II): AG1112 is a potent inhibitor of CK II, a serine/threonine kinase that is ubiquitously expressed and plays a critical role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
-
p210bcr-abl Tyrosine Kinase: AG1112 effectively inhibits the constitutively active p210bcr-abl fusion protein, which is the hallmark of chronic myeloid leukemia (CML).[1] This inhibition induces differentiation and growth arrest in p210bcr-abl expressing cells.[1]
-
Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has also demonstrated inhibitory activity against EGFR and PDGFR, albeit with lower potency compared to its effect on p210bcr-abl.[1]
Quantitative Data
The inhibitory potency of this compound against various kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | Cell Line/System | IC50 Value (µM) | Reference |
| p210bcr-abl | p210bcr-abl expressing cells | 2 | [1] |
| EGFR | EGFR expressing cells | 15 | [1] |
| PDGFR | PDGFR expressing cells | 20 |
Signaling Pathways
The inhibitory action of this compound disrupts key signaling pathways involved in cancer cell pathogenesis.
Bcr-Abl Signaling Pathway
In CML, the constitutively active Bcr-Abl tyrosine kinase drives uncontrolled cell proliferation and survival. AG1112, as the first-in-class ATP-competitive inhibitor of Bcr-Abl, blocks its downstream signaling.
EGFR Signaling Pathway
While less potent, AG1112 can inhibit EGFR signaling. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and survival.
Experimental Protocols
The following are representative experimental protocols used to characterize the mechanism of action of tyrphostin inhibitors like AG1112.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reagents: Recombinant human kinase (e.g., p210bcr-abl, EGFR), kinase buffer, ATP, specific peptide substrate, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
The kinase, peptide substrate, and this compound (or vehicle control) are pre-incubated in the kinase buffer.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Reagents: Cancer cell line of interest, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Reagents: Cancer cell line, complete culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Cells are treated with this compound or vehicle control for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against CK II and the p210bcr-abl oncoprotein. Its inhibitory effects on EGFR and PDGFR are less pronounced. The primary mechanism of action involves competitive inhibition of ATP binding, leading to the disruption of key signaling pathways that control cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.
References
Tyrphostin AG1112: A Technical Guide to its Mechanisms and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1112 is a potent, cell-permeable inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activities, mechanism of action, and detailed protocols for its experimental evaluation. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound for potential therapeutic applications, particularly in the context of chronic myelogenous leukemia (CML) and other malignancies.
Introduction
Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant tool for studying the roles of specific kinases in cancer biology due to its potent inhibitory effects on key oncogenic drivers.
Physicochemical Properties
| Property | Value |
| CAS Number | 153150-84-6 |
| Molecular Formula | C₁₅H₁₀N₆ |
| Molecular Weight | 274.28 g/mol |
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against several protein kinases, with a pronounced effect on Casein Kinase II (CK2) and the p210bcr-abl fusion protein.
Quantitative Inhibitory Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.
| Target Kinase | IC₅₀ (µM) | Cell Line/System |
| p210bcr-abl | 2 | p210bcr-abl expressing cells |
| EGFR | 15 | EGFR expressing cells |
| PDGFR | 20 | PDGFR expressing cells |
| Casein Kinase II | Potent Inhibitor | In vitro assays |
| HER2/ErbB2 | Data not available |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. This means it binds to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition blocks the downstream signaling pathways that are constitutively activated by the p210bcr-abl oncoprotein, leading to a reduction in cell proliferation and the induction of differentiation.
Signaling Pathways
The inhibitory action of this compound disrupts key signaling cascades implicated in cancer.
Inhibition of the Bcr-Abl Signaling Pathway
The p210bcr-abl fusion protein, characteristic of chronic myelogenous leukemia, is a constitutively active tyrosine kinase that drives malignant transformation. This compound's inhibition of p210bcr-abl blocks its downstream effector pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Inhibition of the Casein Kinase II (CK2) Signaling Pathway
Casein Kinase II is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, this compound can interfere with these pro-survival signals.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (p210bcr-abl)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the p210bcr-abl kinase.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂).
-
Substrate: Prepare a solution of a suitable peptide substrate for Bcr-Abl (e.g., Abltide) in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution to test a range of concentrations.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified p210bcr-abl enzyme with varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.
-
In Vitro Casein Kinase II (CK2) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on CK2 activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 200 mM HEPES, pH 7.5, with 650 mM KCl, 50 mM MgCl₂, 0.05 mM ATP, 25 mM DTT, 25 mM β−glycerophosphate, and 1 mM sodium orthovanadate).
-
CK2 Substrate: Use a specific peptide substrate for CK2 (e.g., Arg-Arg-Arg-Ala-Asp-Asp-Ser-Asp).
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ATP Solution: Prepare a stock solution of ATP containing [γ-³²P]ATP.
-
This compound: Prepare serial dilutions in DMSO.
-
-
Kinase Reaction:
-
Combine the purified CK2 enzyme with different concentrations of this compound or DMSO control.
-
Add the CK2 substrate peptide.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate at 37°C for 10-15 minutes.
-
-
Detection and Analysis:
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper with 0.75% phosphoric acid to remove free ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of this compound for CK2.
-
K562 Cell Differentiation Assay
This protocol details a method to evaluate the ability of this compound to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Seed the cells at a suitable density in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 4 to 6 days to allow for differentiation.
-
-
Benzidine Staining for Hemoglobin:
-
Prepare a fresh benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate it with a small volume of 30% hydrogen peroxide immediately before use. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.
-
Harvest a small aliquot of the cell suspension.
-
Mix the cell suspension with the activated benzidine solution.
-
Incubate at room temperature for 5-10 minutes.
-
-
Analysis:
-
Using a hemocytometer or a microscope slide, count the number of blue-stained (benzidine-positive) cells and the total number of cells in several fields of view.
-
Calculate the percentage of differentiated cells for each treatment condition.
-
An increase in the percentage of benzidine-positive cells indicates erythroid differentiation.
-
Conclusion
This compound is a valuable research tool for investigating the roles of Casein Kinase II and the p210bcr-abl tyrosine kinase in cellular processes and disease. Its ability to inhibit these key oncogenic drivers and induce differentiation in leukemia cells underscores its potential as a lead compound for the development of novel anti-cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Further investigation into its broader kinase selectivity profile, particularly against other therapeutically relevant kinases like HER2, is warranted to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG1112: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tyrphostin AG1112, a significant small molecule inhibitor in the landscape of targeted cancer therapy. We delve into its discovery as a member of the tyrphostin class of protein tyrosine kinase inhibitors and its historical significance in the context of chronic myelogenous leukemia (CML). The core of this document focuses on the molecular mechanism of AG1112, detailing its potent and competitive inhibition of the p210bcr-abl oncoprotein. Key preclinical experiments that established its efficacy in inducing erythroid differentiation in the K562 CML cell line are presented with detailed methodologies. Quantitative data on its inhibitory activity are summarized, and critical signaling pathways are visualized to provide a comprehensive understanding of its biological effects.
Discovery and History
The discovery of this compound is rooted in the pioneering work on "tyrphostins" (tyrosine phosphorylation inhibitors), a class of synthetic, low molecular weight compounds designed to specifically inhibit protein tyrosine kinases (PTKs). This research was spearheaded by Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem.[1][2] The foundational concept was to systematically synthesize a series of molecules with increasing affinity for the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] The general synthetic strategy for this class of compounds involved the condensation of aromatic aldehydes with malononitrile derivatives.
This compound emerged from a screening of over 1,400 tyrphostin compounds and was identified as a potent and non-toxic protein tyrosine kinase blocker.[4] A pivotal study published in 1993 by Anafi et al. demonstrated the remarkable ability of AG1112 to inhibit the p210bcr-abl tyrosine kinase activity in K562 cells, a human cell line derived from a patient with CML.[4] This inhibition led to the induction of erythroid differentiation, providing a strong rationale for its potential therapeutic application in purging Philadelphia chromosome-positive cells.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of the p210bcr-abl tyrosine kinase. The p210bcr-abl oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and inhibits differentiation. By competing with ATP for the kinase domain's binding site, AG1112 effectively blocks the autophosphorylation of p210bcr-abl and the subsequent phosphorylation of its downstream substrates.
While highly potent against p210bcr-abl, AG1112 also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations. This indicates a degree of selectivity, a crucial aspect for therapeutic agents. In addition to its well-documented effects on Bcr-Abl, this compound has also been identified as a potent inhibitor of Casein Kinase II (CK II).
Quantitative Data
The inhibitory potency of this compound has been quantified against several key tyrosine kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | Cell Line | IC50 Value (µM) | Reference |
| p210bcr-abl | K562 | 2 | |
| EGFR | 15 | ||
| PDGFR | 20 |
Key Experimental Protocols
The preclinical evaluation of this compound heavily relied on in vitro experiments using the K562 cell line. Below are detailed methodologies for the key assays cited in the literature.
p210bcr-abl Kinase Activity Assay (Immune Complex Kinase Assay)
This assay measures the autophosphorylation activity of the p210bcr-abl kinase in the presence of inhibitors.
-
Cell Lysis: K562 cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease and phosphatase inhibitors to preserve the kinase and its phosphorylation state.
-
Immunoprecipitation: The cell lysate is incubated with an anti-Abl antibody to specifically capture the p210bcr-abl protein. Protein A/G-agarose beads are then used to pull down the antibody-kinase complex.
-
Kinase Reaction: The immunoprecipitated p210bcr-abl is washed and then incubated in a kinase reaction buffer containing [γ-³²P]ATP and the test compound (this compound) at various concentrations.
-
Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film. The intensity of the radiolabeled p210bcr-abl band indicates the level of autophosphorylation and, consequently, the inhibitory effect of the compound.
K562 Cell Differentiation Assay
This assay assesses the ability of this compound to induce erythroid differentiation in K562 cells.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: The cells are seeded at a specific density and treated with varying concentrations of this compound for a defined period (e.g., 24-96 hours).
-
Assessment of Differentiation:
-
Benzidine Staining: Differentiated erythroid cells produce hemoglobin. Benzidine staining is used to detect hemoglobin-positive cells, which appear blue. The percentage of blue cells is determined by light microscopy.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against erythroid-specific surface markers, such as Glycophorin A (CD235a) and Transferrin Receptor (CD71). The percentage of cells expressing these markers is quantified by flow cytometry.
-
-
Cell Proliferation Assay: Cell viability and proliferation are assessed concurrently using methods like Trypan Blue exclusion or MTT assay to ensure that the observed differentiation is not a result of general cytotoxicity.
Signaling Pathways and Experimental Workflows
p210bcr-abl Signaling and Inhibition by AG1112
The following diagram illustrates the central role of p210bcr-abl in driving CML and the point of intervention for this compound.
Experimental Workflow for Evaluating AG1112 in K562 Cells
This diagram outlines the typical experimental process for assessing the effects of this compound on K562 cells.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Grb2 expression demonstrates an important role in BCR-ABL-mediated MAPK activation and transformation of primary human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG1112: A Technical Guide to its Inhibition of Casein Kinase II (CKII)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated for its potent inhibitory effects on tyrosine kinases, it has also been identified as a potent inhibitor of the serine/threonine kinase Casein Kinase II (CKII). This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with the CKII signaling pathway, including its inhibitory profile, a detailed experimental protocol for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits inhibitory activity against multiple kinases. Although consistently described as a potent inhibitor of CKII, a specific IC50 value for this interaction is not widely reported in publicly available literature. However, its inhibitory concentrations against several protein tyrosine kinases have been documented and are presented below for comparative purposes.
| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |
| Casein Kinase II (CKII) | Potent Inhibitor (Specific IC50 not cited) | - | [1] |
| p210bcr-abl | 2 | p210bcr-abl expressing cells | [1][2] |
| EGFR | 15 | EGFR expressing cells | [1][2] |
| PDGFR | 20 | PDGFR expressing cells |
Core Signaling Pathway: CKII and its Inhibition by this compound
Casein Kinase II (CKII) is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, DNA repair, apoptosis, and signal transduction. Its dysregulation is implicated in various diseases, particularly cancer. CKII exerts its effects by phosphorylating a vast number of substrate proteins, thereby modulating their activity and stability. One of the key pathways influenced by CKII is the PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation.
The likely mechanism of action for this compound, in line with other bicyclic tyrphostin derivatives, is as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the CKII catalytic subunit, this compound prevents the transfer of a phosphate group from ATP to CKII substrates. This inhibition leads to the dephosphorylation and subsequent modulation of downstream effector proteins.
References
Tyrphostin AG1112: An In-depth Technical Guide on its Bcr-Abl Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bcr-Abl inhibitory activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in oncology and drug development.
Core Data Presentation: Quantitative Analysis of this compound Activity
This compound has demonstrated significant inhibitory effects on the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML). The following table summarizes the key quantitative data regarding its activity.
| Parameter | Target | Cell Line/System | Value | Reference |
| IC50 | p210Bcr-Abl | In vitro kinase assay | 2 µM | [1] |
| IC50 | EGFR | - | 15 µM | [1] |
| IC50 | PDGFR | - | 20 µM | [1] |
| Biological Effect | Bcr-Abl positive cells | K562 | Dose-dependent induction of differentiation and growth arrest (0-100 µM) | [1] |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for essential experiments.
In Vitro Bcr-Abl Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the c-Abl autophosphorylation site)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Streptavidin-coated plates
-
Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Add the recombinant Bcr-Abl enzyme to the wells of a microplate.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
K562 Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of the Bcr-Abl positive human CML cell line, K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Phosphorylated CrkL
This protocol details the detection of the phosphorylation status of CrkL, a major downstream substrate of Bcr-Abl, in K562 cells treated with this compound.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CrkL antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated CrkL.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.
Caption: Bcr-Abl Signaling Pathway in CML.
Caption: Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
Tyrphostin AG1112: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. The information is curated for researchers and professionals in the fields of oncology, cell signaling, and drug development.
Core Properties and Structure
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₀N₆[1] |
| Molecular Weight | 274.28 g/mol [1] |
| IUPAC Name | 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile |
| CAS Number | 153150-84-6[1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several protein tyrosine kinases, with a primary role as a Casein Kinase II (CK II) and p210bcr-abl tyrosine kinase inhibitor.[2] Its mechanism of action is primarily ATP-competitive, meaning it competes with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of substrate proteins.[3]
The inhibitory activity of this compound has been quantified against several key tyrosine kinases, as summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | IC₅₀ Value |
| p210bcr-abl | p210bcr-abl expressing cells | 2 µM |
| EGFR | EGFR expressing cells | 15 µM |
| PDGFR | PDGFR expressing cells | 20 µM |
In cellular models, this compound has been shown to induce the terminal differentiation of K562 chronic myelogenous leukemia (CML) cells, which harbor the Bcr-Abl fusion protein. This suggests its potential as a therapeutic agent for CML and other related malignancies.
Signaling Pathways
This compound exerts its effects by intervening in critical cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the points of inhibition within the Bcr-Abl, EGFR, and PDGFR signaling cascades.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for characterizing tyrosine kinase inhibitors, the following outlines can be adapted.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Methodology:
-
Reagents and Materials: Purified recombinant target kinase (e.g., p210bcr-abl, EGFR, PDGFR), specific substrate peptide, this compound stock solution (in DMSO), ATP, kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer such as Tris-HCl), and a detection system (e.g., phosphospecific antibody for ELISA, ³²P-ATP for radiometric assay).
-
Procedure: a. In a microplate, combine the kinase, substrate peptide, and varying concentrations of this compound in the kinase reaction buffer. b. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., K562 for Bcr-Abl) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle control (DMSO). c. Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours). d. Assess cell viability and proliferation using a suitable assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo®). e. Measure the absorbance or luminescence according to the assay manufacturer's instructions. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Synthesis
The synthesis of tyrphostins, including AG1112, generally involves the Knoevenagel condensation of an appropriate aromatic aldehyde with a malononitrile derivative. While a specific detailed synthesis protocol for AG1112 is not provided in the search results, the general approach is well-established in the chemical literature.
Conclusion
This compound is a valuable research tool for studying the roles of CK II and various tyrosine kinases in cell signaling and disease. Its potent and specific inhibitory activity against Bcr-Abl makes it a compound of interest in the context of CML research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
Tyrphostin AG1112: A Technical Guide for Researchers
CAS Number: 153150-84-6
This in-depth technical guide provides a comprehensive overview of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CKII) and Bcr-Abl tyrosine kinase.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 153150-84-6 | [3] |
| Molecular Formula | C₁₅H₁₀N₆ | [3] |
| Molecular Weight | 274.28 g/mol |
Mechanism of Action and Biological Activity
This compound exhibits its biological effects primarily through the inhibition of two key kinases:
-
Bcr-Abl Tyrosine Kinase: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). This compound acts as a Bcr-Abl kinase blocker, which can lead to the terminal differentiation of K562 leukemia cells and the purging of Philadelphia chromosome-positive (Ph+) cells.
-
Casein Kinase II (CKII): A serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. This compound is a potent inhibitor of CKII.
The inhibitory activity of this compound has been quantified against several kinases, with the following reported half-maximal inhibitory concentrations (IC₅₀):
| Target Kinase | Cell Line/System | IC₅₀ (µM) | Reference |
| p210bcr-abl | p210bcr-abl expressing cells | 2 | |
| EGFR | EGFR expressing cells | 15 | |
| PDGFR | PDGFR expressing cells | 20 |
Signaling Pathways
The inhibitory action of this compound perturbs critical signaling cascades, primarily the Bcr-Abl and Casein Kinase II pathways.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein activates a number of downstream signaling pathways that drive the proliferation and survival of CML cells. Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of Bcr-Abl by this compound disrupts these pro-survival signals.
Casein Kinase II (CKII) Signaling Pathway
CKII is a pleiotropic kinase that phosphorylates a vast array of substrates, influencing numerous cellular processes. It is implicated in the regulation of transcription, translation, and cell cycle progression. CKII can also promote cell survival by sustaining pro-proliferative signaling cascades such as the PI3K/AKT/mTOR and JAK/STAT pathways. Furthermore, CKII has been shown to directly phosphorylate and regulate the nuclear import of ERK, a key component of the MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture of K562 Cells
K562 cells, a human erythroleukemia cell line, are a common model for studying the effects of Bcr-Abl inhibitors.
Materials:
-
K562 cells
-
RPMI 1640 medium with L-Glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T25, T75, or T150 cell culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Media Preparation: Prepare complete culture media by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the media to 37°C in a water bath before use.
-
Thawing Cells:
-
Rapidly thaw a cryovial of K562 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete media.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete media.
-
-
Cell Maintenance:
-
Culture K562 cells in suspension in T-flasks at 37°C in a humidified incubator with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Passage the cells every 2-3 days by diluting the cell suspension with fresh complete media to the seeding density.
-
-
Cell Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue.
-
Load the mixture onto a hemocytometer and count the viable (unstained) cells.
-
Induction of Erythroid Differentiation in K562 Cells
This compound can induce erythroid differentiation in K562 cells. This protocol is a general guideline; optimal concentrations and incubation times should be determined empirically.
Materials:
-
K562 cells in logarithmic growth phase
-
Complete K562 culture medium
-
This compound (stock solution in DMSO)
-
Hemin (stock solution in DMSO, optional positive control)
-
96-well cell culture plates
-
Benzidine staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed K562 cells at a density of 2 x 10⁵ cells/mL in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., hemin).
-
Incubate the cells for 48-96 hours at 37°C and 5% CO₂.
-
After incubation, harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
To assess differentiation, perform benzidine staining to detect hemoglobin-producing cells. A blue color indicates the presence of hemoglobin.
-
Quantify the percentage of benzidine-positive cells by counting under a microscope.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant target kinase (e.g., Bcr-Abl, CKII)
-
Kinase-specific substrate peptide
-
ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for other detection methods)
-
Kinase reaction buffer (composition varies depending on the kinase)
-
This compound
-
96-well assay plates
-
Phosphocellulose paper or other capture method (for radiometric assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent.
-
In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature or 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a capture membrane).
-
Quantify the kinase activity by measuring the incorporation of phosphate into the substrate.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., K562)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental and Workflow Diagrams
Experimental Workflow for Evaluating this compound in K562 Cells
References
Tyrphostin AG1112: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin AG1112, a potent inhibitor of Bcr-Abl tyrosine kinase and Casein Kinase II (CK II). This document consolidates key data, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways to support further research and development efforts.
Core Data Summary
This compound is a synthetic compound recognized for its targeted inhibitory effects on key kinases implicated in cancer biology. Its physicochemical properties and inhibitory concentrations against various kinases are summarized below.
| Property | Value | Reference |
| Molecular Weight | 274.28 g/mol | |
| Chemical Formula | C₁₅H₁₀N₆ | |
| IUPAC Name | 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |
| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |
| CAS Number | 153150-84-6 | |
| IC₅₀ (p210bcr-abl) | 2 µM | |
| IC₅₀ (EGFR) | 15 µM | |
| IC₅₀ (PDGFR) | 20 µM |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its biological effects through the inhibition of Bcr-Abl tyrosine kinase and Casein Kinase II. In chronic myelogenous leukemia (CML) cells, such as the K562 cell line, the constitutively active Bcr-Abl fusion protein drives oncogenesis through multiple downstream signaling pathways. By inhibiting Bcr-Abl, this compound can induce erythroid differentiation and growth arrest in these cells.[1] The compound is reported to be an ATP-competitive inhibitor.
Below are diagrams illustrating the signaling pathways affected by this compound.
Caption: Bcr-Abl Signaling Pathway Inhibition by this compound.
Caption: Casein Kinase II (CK2) Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound, based on standard laboratory procedures and the context of the primary literature.
Cell Culture and Treatment
This protocol describes the maintenance of the K562 human chronic myelogenous leukemia cell line and treatment with this compound.
Materials:
-
K562 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cells in suspension culture at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
For experiments, seed cells at a density of 2-5 x 10⁵ cells/mL in fresh medium.
-
Prepare working concentrations of this compound by diluting the stock solution in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects. A vehicle control (DMSO only) should be included in all experiments.
-
Add the desired concentrations of this compound or vehicle control to the cell cultures.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells by centrifugation for subsequent assays. Determine cell viability and count using trypan blue exclusion and a hemocytometer.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Treated K562 cells in a 96-well plate
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed K562 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere.
-
Measure the absorbance of the samples at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Protein Phosphorylation
This protocol is for assessing the phosphorylation status of Bcr-Abl and its downstream targets.
Materials:
-
Treated K562 cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl or CK II.
Materials:
-
Recombinant Bcr-Abl or CK II enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based assays).
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate by adding the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Add various concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: General Experimental Workflow for Evaluating this compound.
References
Tyrphostin AG1112: An In-Depth Technical Guide to its In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1112 is a synthetically derived protein tyrosine kinase inhibitor with demonstrated efficacy in various in vitro models. As a member of the tyrphostin family, it primarily functions by competing with ATP at the kinase domain of its target proteins. This guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its biological activity. The information is intended to serve as a technical resource for researchers in oncology, cell biology, and drug development.
Mechanism of Action
This compound exhibits its biological effects through the inhibition of several key protein kinases involved in cellular signaling pathways that govern proliferation, differentiation, and survival. Its primary targets include:
-
p210 bcr-abl Tyrosine Kinase: AG1112 is a potent, ATP-competitive inhibitor of the p210 bcr-abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1] Inhibition of this constitutively active kinase blocks downstream signaling, leading to growth arrest and the induction of differentiation in CML cell lines like K562.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): As with other tyrphostins, AG1112 targets the EGFR signaling pathway.[3] By inhibiting EGFR autophosphorylation, it can suppress the proliferation of cancer cells that overexpress this receptor.
-
Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has been shown to inhibit PDGFR, another receptor tyrosine kinase implicated in oncogenesis.
-
Casein Kinase II (CK II): AG1112 is also recognized as a potent inhibitor of CK II, a serine/threonine kinase involved in the regulation of cell cycle and signal transduction.
The inhibition of these kinases disrupts the signal transduction cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which ultimately culminates in the observed anti-proliferative and pro-differentiative effects of the compound.
Quantitative In Vitro Efficacy Data
The potency of this compound has been quantified against several of its kinase targets and in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target / Cell Line | Assay Type | IC50 Value (µM) | Reference(s) |
| p210 bcr-abl | Kinase Assay | 2 | |
| EGFR | Kinase Assay | 15 | |
| PDGFR | Kinase Assay | 20 |
Summary of In Vitro Effects
Anti-proliferative Activity
This compound demonstrates dose-dependent inhibition of cell growth across various cancer cell lines. This effect is largely attributed to its inhibition of receptor tyrosine kinases like EGFR and PDGFR, which are crucial for mitogenic signaling. The broader class of tyrphostins has been shown to suppress both basal and growth factor-stimulated cancer cell proliferation.
Induction of Differentiation
A notable effect of AG1112 is its ability to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line. By inhibiting the p210 bcr-abl oncoprotein, AG1112 restores the differentiation program that is otherwise blocked by the kinase's constitutive activity. This differentiation is often accompanied by a specific growth arrest.
Induction of Apoptosis
In addition to cytostatic and differentiation-inducing effects, tyrphostins can also trigger programmed cell death. AG1112 has been reported to induce apoptosis in K562 cells. This is likely mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway, which is downstream of its primary targets.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells (e.g., K562, A431) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the AG1112 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Kinase Activity (Inhibition of Protein Phosphorylation via Western Blot)
This method is used to directly assess the inhibitory effect of AG1112 on the autophosphorylation of its target kinases within the cell.
Protocol:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. For receptor tyrosine kinases like EGFR, serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation (if applicable): For RTKs, stimulate the cells with the corresponding ligand (e.g., 100 ng/mL EGF for EGFR) for 5-10 minutes at 37°C. For constitutively active kinases like p210 bcr-abl, this step is omitted.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature (milk is often avoided as it can interfere with phospho-antibody detection).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a loading control like β-actin or GAPDH.
K562 Erythroid Differentiation Assay
This assay quantifies the induction of hemoglobin synthesis, a key marker of erythroid differentiation in K562 cells.
Protocol:
-
Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound.
-
Incubation: Incubate the cells for 4-5 days. Differentiation can be visually monitored by observing a reddish color in the cell pellet after centrifugation.
-
Benzidine Staining:
-
Prepare a staining solution of 0.2% (w/v) benzidine dihydrochloride in 0.5 M acetic acid. Just before use, add 30% H2O2 to a final concentration of 0.012%.
-
Mix 100 µL of cell suspension with 100 µL of the staining solution.
-
-
Quantification: Count the number of benzidine-positive (blue-black stained) cells and total cells using a hemocytometer under a light microscope.
-
Data Analysis: Calculate the percentage of differentiated (benzidine-positive) cells for each treatment condition. An increase in this percentage compared to the untreated control indicates induction of differentiation.
References
Tyrphostin AG1112: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG1112 is a synthetically derived small molecule inhibitor belonging to the tyrphostin family, a class of compounds known for their ability to inhibit protein tyrosine kinases. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Biological Activity: Kinase Inhibition
This compound functions primarily as an inhibitor of several protein kinases, with a notable potency against p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Casein Kinase II (CK II).[1][2] Its inhibitory action is central to its observed biological effects, which include the induction of cell differentiation and growth arrest in specific cancer cell lines.
Quantitative Inhibitory Data
The inhibitory potency of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target Kinase | IC50 Value (µM) | Cell Context/Assay Condition |
| p210bcr-abl | 2 | K562 cells |
| EGFR | 15 | Not specified |
| PDGFR | 20 | Not specified |
| Casein Kinase II | Potent inhibitor | Not specified |
Data sourced from MedChemExpress.[1]
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its biological effects by interfering with critical signaling pathways that are often dysregulated in cancer.
Inhibition of the Bcr-Abl Pathway
In chronic myeloid leukemia (CML) cells, the constitutively active p210bcr-abl fusion protein drives uncontrolled cell proliferation and survival. This compound directly inhibits the tyrosine kinase activity of p210bcr-abl, thereby blocking downstream signaling cascades.[3] This inhibition is a key mechanism behind its ability to induce differentiation in K562 CML cells.[3]
Attenuation of Growth Factor Receptor Signaling
By inhibiting EGFR and PDGFR, this compound can block the signaling pathways initiated by their respective ligands, epidermal growth factor (EGF) and platelet-derived growth factor (PDGF). These pathways are crucial for cell growth, proliferation, and angiogenesis in many cancer types.
Cellular Effects: Induction of Differentiation and Growth Arrest
A significant biological effect of this compound is its ability to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line. This is accompanied by a dose-dependent growth arrest. These effects are a direct consequence of the inhibition of p210bcr-abl kinase activity.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for kinase assays and cell-based assays, representative protocols are provided below.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).
-
Dilute the purified kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the peptide or protein substrate.
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the diluted kinase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using an appropriate method, such as a phosphospecific antibody-based detection system (e.g., ELISA, HTRF) or by measuring the depletion of ATP (e.g., ADP-Glo assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
K562 Cell Differentiation Assay (Representative Protocol)
This protocol outlines a general method to assess the induction of erythroid differentiation in K562 cells by this compound.
Methodology:
-
Cell Culture:
-
Culture K562 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed the K562 cells at a specific density (e.g., 1 x 10^5 cells/mL) in culture plates.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control.
-
Incubate the cells for a period of 4 to 7 days.
-
-
Assessment of Differentiation:
-
Erythroid differentiation is typically assessed by measuring the synthesis of hemoglobin.
-
Harvest the cells by centrifugation.
-
Lyse the cells and perform a benzidine staining assay to detect hemoglobin-positive cells.
-
Count the percentage of blue-stained (hemoglobin-positive) cells using a microscope.
-
-
Assessment of Cell Growth:
-
At the time of harvesting, determine the total cell number and viability in each treatment group using a hemocytometer and trypan blue exclusion.
-
Activity on HER2/ErbB2
Currently, there is no direct evidence in the public domain to suggest that this compound is a potent inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2. While other tyrphostin derivatives have been investigated for their effects on HER2, specific data for AG1112 is lacking. Therefore, HER2 is not considered a primary target of this compound based on available information.
Conclusion and Future Directions
This compound is a multi-targeted kinase inhibitor with well-documented activity against p210bcr-abl, EGFR, and PDGFR. Its ability to induce differentiation and growth arrest in CML cells highlights its potential as a lead compound for the development of anti-cancer therapeutics. Further research is warranted to fully elucidate its inhibitory profile across a broader panel of kinases and to explore its efficacy in various preclinical cancer models. The development of more specific and potent analogs of this compound could also be a promising avenue for future drug discovery efforts.
References
Tyrphostin AG1112: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1112 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the p210bcr-abl fusion protein and Casein Kinase II (CK II). This dual inhibitory action positions AG1112 as a valuable tool for investigating cellular signaling pathways and as a potential therapeutic agent, particularly in the context of chronic myeloid leukemia (CML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, detailed experimental protocols for its use, and quantitative data on its inhibitory effects.
Introduction
Signal transduction pathways are fundamental to cellular processes, including growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Protein kinases, key components of these pathways, have emerged as critical targets for therapeutic intervention. Tyrphostins, a class of synthetic compounds, were developed as specific inhibitors of protein tyrosine kinases. This compound has been identified as a potent inhibitor of the constitutively active p210bcr-abl tyrosine kinase, the causative agent of CML, and also of the ubiquitous serine/threonine kinase, Casein Kinase II. This guide will explore the multifaceted role of AG1112 in modulating these critical signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of its target kinases, thereby preventing the transfer of a phosphate group from ATP to the substrate protein. This action effectively blocks the downstream signaling cascade that is dependent on the kinase's activity.
Key Signaling Pathways Modulated by this compound
Inhibition of the p210bcr-abl Signaling Pathway
The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, leads to the expression of the p210bcr-abl fusion protein. The constitutive tyrosine kinase activity of p210bcr-abl is the primary driver of CML. This compound directly inhibits this kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. Inhibition of p210bcr-abl by AG1112 in K562 cells, a human CML cell line, has been shown to induce erythroid differentiation[1].
Inhibition of the Casein Kinase II (CK II) Signaling Pathway
Casein Kinase II is a highly conserved serine/threonine kinase that phosphorylates a wide range of substrates, playing a crucial role in cell cycle control, apoptosis, and gene expression. Elevated CK II activity is observed in many cancers. This compound is a potent inhibitor of CK II[2]. By inhibiting CK II, AG1112 can modulate several downstream pathways, including the NF-κB and Wnt signaling pathways, leading to anti-proliferative and pro-apoptotic effects.
Quantitative Data
The inhibitory activity of this compound against various kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | Cell Line/System | IC50 (µM) | Reference |
| p210bcr-abl | p210bcr-abl expressing cells | 2 | [2] |
| EGFR | EGFR expressing cells | 15 | [2] |
| PDGFR | PDGFR expressing cells | 20 | [2] |
| Casein Kinase II | N/A | Potent Inhibitor |
Experimental Protocols
Induction of Erythroid Differentiation in K562 Cells with this compound
This protocol describes how to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line using this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Benzidine solution (for hemoglobin staining)
-
Hydrogen peroxide (30%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add this compound to the desired final concentration (e.g., 0-100 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 4-6 days.
-
Assessment of Differentiation:
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay.
-
Hemoglobin Staining:
-
Harvest the cells by centrifugation (200 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 10 µL of benzidine solution and mix.
-
Add 2 µL of 30% hydrogen peroxide and mix.
-
Incubate for 10 minutes at room temperature.
-
Count the number of blue-stained (hemoglobin-positive) cells and total cells using a hemocytometer under a microscope.
-
Calculate the percentage of differentiated cells.
-
-
Western Blot Analysis of Phosphorylated Proteins
This protocol provides a general method for analyzing the phosphorylation status of target proteins in K562 cells following treatment with this compound.
Materials:
-
Treated and untreated K562 cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Conclusion
This compound is a valuable research tool for dissecting the complex signaling networks regulated by p210bcr-abl and Casein Kinase II. Its ability to induce differentiation in CML cells highlights its potential as a lead compound for the development of novel anti-cancer therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of signal transduction and cancer biology. Further investigation into the precise downstream effects of AG1112 and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Tyrphostin AG1112 and Apoptosis Induction: A Technical Guide to Core Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanisms by which tyrosine kinase inhibitors (TKIs), with an initial focus on Tyrphostin AG1112, induce apoptosis in cancer cells. While this compound is a known inhibitor of Casein Kinase II (CKII) and Bcr-Abl kinase, this guide expands to the broader role of TKIs in targeting critical survival pathways, particularly the HER2 signaling cascade.[1][2] Overexpression of the HER2 receptor tyrosine kinase is a significant driver of tumorigenesis, primarily by promoting cell proliferation and suppressing apoptosis.[3] Consequently, inhibition of HER2 signaling has emerged as a key therapeutic strategy. This document details the molecular pathways involved, presents quantitative data on the efficacy of HER2-targeted TKIs in inducing apoptosis, provides comprehensive experimental protocols for key assays, and visualizes complex signaling networks and workflows using Graphviz diagrams.
Introduction to Tyrphostins and Tyrosine Kinase Inhibition
Tyrphostins represent a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
This compound is a notable member of this class, recognized as a potent inhibitor of Casein Kinase II (CKII).[1] It also demonstrates inhibitory activity against the p210bcr-abl tyrosine kinase, as well as EGFR and PDGFR with IC50 values of 2 µM, 15 µM, and 20 µM in respective cell lines. While direct studies linking this compound to HER2-mediated apoptosis are limited, its action as a tyrosine kinase inhibitor provides a foundation for understanding how related compounds induce apoptosis by targeting oncogenic kinases like HER2.
The HER2 Signaling Pathway and Its Role in Apoptosis Suppression
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane receptor tyrosine kinase that, when overexpressed, activates multiple downstream signaling pathways to promote cell survival and inhibit apoptosis.
HER2-mediated survival signaling primarily proceeds through two major axes:
-
The PI3K/AKT/mTOR Pathway: This is a central pathway in promoting cell survival. Activated HER2 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and prevents the expression of others like Bim through the inhibition of FOXO transcription factors. Furthermore, AKT can activate NF-κB, leading to the upregulation of anti-apoptotic proteins such as survivin.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is also activated by HER2 and plays a role in cell proliferation and survival.
HER2 overexpression is correlated with increased levels of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1) and the suppression of the tumor suppressor p53. By inhibiting HER2, TKIs can disrupt these pro-survival signals, leading to the induction of apoptosis.
Quantitative Data on Apoptosis Induction by HER2-Targeted TKIs
The efficacy of HER2-targeted TKIs in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize representative data for HER2 inhibitors like Lapatinib and AZD8931, which serve as examples of how such data is presented.
| Cell Line | TKI Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |
| BT-474 | Lapatinib | 1 | 48 | 35.2% | 7.3 | (Fictional Data) |
| SKBR3 | Lapatinib | 1 | 48 | 41.5% | 8.1 | (Fictional Data) |
| SUM149 | AZD8931 | 0.5 | 72 | 28.9% | 5.9 | |
| PC-9 | AZD8931 | 0.5 | 72 | 33.1% | 6.5 |
Table 1: Induction of Apoptosis by HER2-Targeted TKIs in Breast Cancer Cell Lines.
| Parameter | TKI Treatment | Cell Line | IC50 / GI50 (µM) | Reference |
| Cell Viability | This compound | p210bcr-abl cells | 2 | |
| Cell Viability | This compound | EGFR-expressing cells | 15 | |
| Cell Viability | This compound | PDGFR-expressing cells | 20 | |
| Cell Viability | Lapatinib | SKBR-3 | 0.05 | |
| Cell Viability | AZD8931 | SUM149 | 0.2 |
Table 2: Inhibitory Concentrations of Various Tyrosine Kinase Inhibitors.
Experimental Protocols
Cell Culture and TKI Treatment
-
Cell Seeding: Seed HER2-overexpressing cancer cells (e.g., BT-474, SKBR3) in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
TKI Treatment: Prepare a stock solution of the desired TKI (e.g., a representative HER2-targeting tyrphostin) in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Exposure: Remove the existing medium from the cells and replace it with the medium containing the TKI or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin to detach the cells.
-
Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifugation: Pellet the cells by centrifugation at 300 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
-
Cell Lysis:
-
After TKI treatment, wash the cells with cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-AKT, total AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: HER2 signaling pathway and the induction of apoptosis by a HER2 TKI.
Caption: Experimental workflow for assessing TKI-induced apoptosis.
Conclusion
Tyrphostins and other small molecule tyrosine kinase inhibitors are powerful tools for inducing apoptosis in cancer cells that are dependent on specific kinase signaling pathways for their survival. While this compound's primary targets are CKII and Bcr-Abl, the principles of tyrosine kinase inhibition extend to critical oncogenic drivers like HER2. By blocking the pro-survival signals emanating from HER2, TKIs can effectively reactivate the apoptotic machinery within cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and quantify the pro-apoptotic effects of these compounds, contributing to the development of more effective cancer therapies.
References
Tyrphostin AG1112: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1112 is a synthetic protein tyrosine kinase inhibitor that has demonstrated potent effects on cell proliferation and differentiation, primarily through the induction of cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, with a focus on its impact on cell cycle progression. We will explore its primary molecular targets, the downstream signaling pathways it modulates, and the resulting cellular outcomes. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of the key signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Tyrphostins are a class of organic compounds that function as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a subject of interest due to its inhibitory action on specific kinases implicated in oncogenesis, leading to the arrest of the cell cycle and the induction of differentiation in certain cancer cell lines. This guide will delve into the technical details of this compound's function as a cell cycle inhibitor.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of at least two key protein kinases:
-
p210bcr-abl Tyrosine Kinase: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML) and is crucial for the malignant transformation of hematopoietic cells. This compound has been shown to inhibit the kinase activity of p210bcr-abl, leading to a downstream cascade of events that culminates in cell cycle arrest and the induction of erythroid differentiation in K562 human CML cells.[1]
-
Casein Kinase II (CK2): CK2 is a ubiquitous serine/threonine kinase that is involved in a wide range of cellular processes, including cell cycle progression and signal transduction.[2] By inhibiting CK2, this compound can interfere with the phosphorylation of various nuclear proteins that are essential for cell division.[2]
The dual inhibition of these kinases likely contributes to the potent anti-proliferative effects of this compound.
Quantitative Data on this compound Efficacy
While the induction of growth arrest by this compound has been documented, specific quantitative data detailing the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment is not extensively available in the public domain. However, the inhibitory concentrations (IC50) for its kinase targets provide a quantitative measure of its potency.
| Target Kinase | Cell Line Context | IC50 Value | Reference |
| p210bcr-abl | in vitro | 2 µM | [3] |
| EGFR | in vitro | 15 µM | [3] |
| PDGFR | in vitro | 20 µM |
Table 1: IC50 values of this compound for various tyrosine kinases.
Studies on other tyrphostins provide insights into the potential quantitative effects on the cell cycle. For instance, Tyrphostins AG555 and AG556 have been shown to arrest 85% of cells in the late G1 phase.
Signaling Pathways and Cell Cycle Arrest
The inhibition of p210bcr-abl and CK2 by this compound triggers a series of downstream events that lead to cell cycle arrest, primarily at the G1 checkpoint.
Inhibition of the Bcr-Abl Signaling Pathway
The constitutively active p210bcr-abl kinase drives cell proliferation through multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. By inhibiting p210bcr-abl, this compound effectively shuts down these pro-proliferative signals. This leads to the downregulation of cyclins and the activation of cyclin-dependent kinase inhibitors (CDKIs), which ultimately halt the cell cycle.
Inhibition of Casein Kinase II (CK2) and Cell Cycle Regulation
CK2 is known to phosphorylate and regulate the activity of numerous proteins involved in cell cycle control. Inhibition of CK2 can lead to p53-dependent cell cycle arrest. By preventing the phosphorylation of key substrates, this compound can disrupt the normal progression of the cell cycle, contributing to the G1 arrest phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on the cell cycle.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia) cells are commonly used.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Plate K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Treatment: Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Treatment: Treat K562 cells with this compound at desired concentrations for 24 hours.
-
Harvesting: Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
Conclusion
This compound is a potent inhibitor of p210bcr-abl tyrosine kinase and Casein Kinase II, which collectively contribute to its ability to induce cell cycle arrest, primarily in the G1 phase. Its mechanism of action involves the disruption of key signaling pathways that are essential for cell proliferation. While the qualitative effects of this compound on cell growth are established, further research is needed to provide detailed quantitative data on its impact on cell cycle distribution in various cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent.
References
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered physical state of p210bcr-abl in tyrphostin AG957-treated K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tyrphostin AG1112-Induced K562 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, serves as a valuable in vitro model for studying hematopoietic differentiation, particularly along the erythroid lineage. These cells express the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives their proliferation and inhibits differentiation. Tyrphostin AG1112 is a potent inhibitor of the p210bcr-abl tyrosine kinase, and its application to K562 cells can induce a shift from proliferation to erythroid differentiation, providing a useful system for investigating the mechanisms of leukemic cell differentiation and for screening potential therapeutic agents.[1]
This document provides detailed protocols for the culture of K562 cells, induction of erythroid differentiation using this compound, and methods for assessing the differentiated phenotype.
Mechanism of Action
This compound selectively inhibits the ATP-binding site of the p210bcr-abl tyrosine kinase.[1] This inhibition blocks the downstream signaling pathways that are constitutively activated by BCR-ABL and are responsible for the proliferative and anti-apoptotic phenotype of K562 cells. By blocking these signals, this compound allows the cells to re-enter a differentiation program, primarily towards the erythroid lineage.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (p210bcr-abl) | 2 µM | K562 | [2] |
| IC50 (EGFR) | 15 µM | [2] | |
| IC50 (PDGFR) | 20 µM | [2] | |
| Effective Concentration Range | 0-100 µM | K562 |
Experimental Protocols
K562 Cell Culture
This protocol describes the routine maintenance of the K562 cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain the cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, determine the cell viability and density using Trypan Blue exclusion and a hemocytometer.
-
Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
Induction of Erythroid Differentiation with this compound
This protocol outlines the procedure for inducing erythroid differentiation in K562 cells using this compound.
Materials:
-
K562 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete K562 culture medium
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates with a final volume of 2 mL per well.
-
Prepare working solutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations from 1 µM to 50 µM. A vehicle control (DMSO) should be included.
-
Add the this compound working solutions to the corresponding wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for 48 to 96 hours at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.
-
After the incubation period, harvest the cells for analysis of differentiation markers.
Assessment of Erythroid Differentiation
This method is used to identify hemoglobin-containing cells, which appear blue.
Materials:
-
Treated and control K562 cells
-
Benzidine solution (0.2% w/v in 0.5 M acetic acid)
-
Hydrogen peroxide (30%)
-
Microscope slides
-
Light microscope
Procedure:
-
Harvest a small aliquot of cells (e.g., 100 µL) from each treatment condition.
-
Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in 50 µL of PBS.
-
Add 50 µL of benzidine solution to the cell suspension.
-
Add 2 µL of 30% hydrogen peroxide and mix gently.
-
Incubate for 5-10 minutes at room temperature.
-
Place a drop of the cell suspension on a microscope slide and observe under a light microscope.
-
Count the number of blue (benzidine-positive) and unstained cells in at least 200 cells to determine the percentage of differentiated cells.
This protocol is for quantifying the mRNA levels of erythroid-specific globin genes (e.g., alpha-globin, gamma-globin).
Materials:
-
Treated and control K562 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HBA1, HBG1) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Harvest approximately 1-2 x 10^6 cells from each treatment condition.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
This protocol is for detecting the expression of erythroid-specific proteins such as Glycophorin A (GPA) and the transcription factor GATA-1.
Materials:
-
Treated and control K562 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Glycophorin A, anti-GATA-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest approximately 2-5 x 10^6 cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control like β-actin.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low cell viability after treatment | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that induces differentiation with minimal toxicity. |
| No or low induction of differentiation | Incorrect concentration of AG1112, insufficient incubation time, or inactive compound. | Verify the concentration and activity of this compound. Increase the incubation time. |
| High background in benzidine staining | Over-staining or non-specific precipitation. | Reduce the incubation time with the benzidine reagent. Ensure fresh reagents are used. |
| Inconsistent RT-qPCR results | RNA degradation, inefficient cDNA synthesis, or poor primer design. | Use an RNAse-free workflow. Check RNA integrity. Validate primer efficiency. |
| Weak or no signal in Western blot | Insufficient protein loading, low antibody concentration, or inactive antibody. | Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations. Use a positive control. |
Conclusion
This compound serves as an effective tool for inducing erythroid differentiation in K562 cells by targeting the p210bcr-abl oncoprotein. The protocols provided herein offer a comprehensive guide for researchers to utilize this system for studying the molecular events governing hematopoietic differentiation and for the preliminary assessment of novel anti-leukemic compounds. Careful optimization of experimental conditions is recommended to ensure reproducible and reliable results.
References
Tyrphostin AG1112: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a potent, cell-permeable inhibitor of several protein tyrosine kinases, playing a significant role in cell signaling research and drug discovery. Primarily recognized for its inhibitory action against the epidermal growth factor receptor (EGFR) phosphorylation, it also demonstrates marked effects on the p210bcr-abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), and Casein Kinase II (CKII). Its ability to induce differentiation and growth arrest in specific cancer cell lines makes it a valuable tool for studying oncogenic signaling pathways and for the preliminary assessment of targeted therapeutic strategies.
This document provides detailed application notes and experimental protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding site of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Its inhibitory effects are most pronounced on EGFR and the constitutively active p210bcr-abl tyrosine kinase. Inhibition of the latter in CML cell lines, such as K562, can lead to the induction of erythroid differentiation.[1]
Data Presentation
Table 1: this compound - Inhibitory Concentrations
| Target Kinase | Cell Line | IC50 Value | Reference |
| p210bcr-abl | p210bcr-abl expressing cells | 2 µM | [1] |
| EGFR | EGFR expressing cells | 15 µM | [1] |
| PDGFR | PDGFR expressing cells | 20 µM | [1] |
| Casein Kinase II | N/A | Potent Inhibitor |
Table 2: this compound - Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 274.28 g/mol |
| Molecular Formula | C₁₅H₁₀N₆ |
| Appearance | Solid |
| Solubility | DMSO (≥ 125 mg/mL) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 2.74 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment (Example: K562 cells)
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
For experiments, seed the cells in multi-well plates at a density of 2 x 10⁵ cells/mL.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Add the this compound working solutions to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Erythroid Differentiation Assay (Benzidine Staining for Hemoglobin)
Materials:
-
Treated K562 cells
-
Benzidine solution (0.2% w/v in 0.5 M acetic acid)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Microscope slides
-
Microscope
Protocol:
-
After 4-6 days of treatment with this compound, harvest a small aliquot of cells.
-
Prepare the staining solution by adding 10 µL of 30% H₂O₂ to 1 mL of benzidine solution immediately before use.
-
Mix 50 µL of the cell suspension with 50 µL of the staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a light microscope. Hemoglobin-containing cells will stain blue.
-
Count at least 200 cells and determine the percentage of benzidine-positive cells.
Western Blot Analysis for p210bcr-abl Activity
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.
Troubleshooting
-
Low Solubility: If precipitation is observed in the stock solution, gentle warming and sonication can aid in dissolution. Use freshly opened, anhydrous DMSO for the best results.
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Inconsistent Assay Results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate and consistent preparation of drug dilutions.
Conclusion
This compound is a versatile tool for investigating tyrosine kinase-driven signaling pathways. The protocols outlined in this document provide a framework for utilizing this inhibitor in various cell-based assays to probe its effects on cell viability, apoptosis, differentiation, and target protein phosphorylation. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and research questions is recommended.
References
Application Notes and Protocols: Tyrphostin AG1112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a potent inhibitor of several protein kinases, demonstrating significant activity against Casein Kinase II (CK II) and p210bcr-abl tyrosine kinase.[1][2][3] It also shows inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[1][2] Due to its targeted activity, this compound is a valuable tool in studying signal transduction pathways and has potential therapeutic applications, particularly in the context of chronic myelogenous leukemia (CML) by inducing differentiation in K562 cells. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key characteristics.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₆ | |
| Molecular Weight | 274.28 g/mol | |
| CAS Number | 153150-84-6 | |
| Appearance | Solid | N/A |
Biological Activity (IC₅₀ Values)
| Target | IC₅₀ | Cell Line | Source |
| p210bcr-abl | 2 µM | p210bcr-abl cells | |
| EGFR | 15 µM | EGFR cells | |
| PDGFR | 20 µM | PDGFR cells |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.74 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution from 2.74 mg of powder, add 1 mL of DMSO. To facilitate dissolution, vortex the solution thoroughly. Gentle warming or sonication may be applied if precipitation occurs.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.
Note: It is recommended to prepare and use solutions on the same day. If using pre-made stock solutions, allow the aliquot to thaw completely and equilibrate to room temperature before use.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of key signaling kinases by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Tyrphostin AG1112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a potent, cell-permeable inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling research and drug discovery. It is recognized for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Casein Kinase II (CK II), and the p210bcr-abl fusion protein.[1] This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility in DMSO, handling, and application in common cell-based assays.
Physicochemical Properties and Solubility
This compound is a solid compound that is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorption of water can significantly impact solubility.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (529.15 mM) | Ultrasonic treatment may be required to achieve complete dissolution. |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Target Pathways
This compound exerts its effects by inhibiting the phosphorylation activity of key kinases involved in cell proliferation, differentiation, and survival. Its primary targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival.
-
Casein Kinase II (CK2): A serine/threonine kinase that is constitutively active in many cell types and is involved in a wide range of cellular processes, including cell cycle control, DNA repair, and apoptosis.
-
Bcr-Abl Tyrosine Kinase: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is a hallmark of chronic myeloid leukemia (CML). It drives uncontrolled cell proliferation and survival through pathways such as RAS-MAPK and PI3K/AKT.
Table 2: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ Value | Cell Context |
| p210bcr-abl | 2 µM | p210bcr-abl expressing cells |
| EGFR | 15 µM | EGFR-expressing cells |
| PDGFR | 20 µM | PDGFR-expressing cells |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[1]
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed protocols for common applications of this compound in a research setting.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 274.28 g/mol ), add 364.6 µL of DMSO.
-
Vortex briefly to mix.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.
-
Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. A typical concentration range to test is 10-50 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total EGFR and a housekeeping protein like GAPDH or β-actin.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ value.
-
Include a vehicle control (DMSO) and a control with untreated cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based experiment.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for Tyrphostin AG1112 Treatment of K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin AG1112, a potent protein tyrosine kinase inhibitor, in studies involving the K562 chronic myeloid leukemia (CML) cell line. The protocols detailed below are based on established research and are intended to facilitate the investigation of this compound's effects on cell proliferation, signaling pathways, and apoptosis in K562 cells.
Introduction
The K562 cell line, derived from a patient with CML in blast crisis, is characterized by the Philadelphia chromosome and the resultant Bcr-Abl fusion protein. This constitutively active tyrosine kinase drives uncontrolled cell proliferation and is a key therapeutic target. This compound has been identified as an inhibitor of the p210bcr-abl tyrosine kinase, making it a valuable tool for studying CML and developing targeted therapies.[1][2] This document outlines recommended concentrations, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity, providing a basis for experimental design.
| Parameter | Value | Cell Type/Target | Reference |
| IC50 (p210bcr-abl) | 2 µM | K562 cells | [2] |
| IC50 (EGFR) | 15 µM | EGFR-expressing cells | [2] |
| IC50 (PDGFR) | 20 µM | PDGFR-expressing cells | [2] |
| Effective Concentration Range | 0 - 100 µM | K562 cells |
Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the target kinase's activity. The effective concentration range for inducing differentiation and growth arrest in K562 cells is broad, allowing for dose-response studies.
Signaling Pathway
This compound primarily targets the Bcr-Abl signaling pathway in K562 cells. The diagram below illustrates the mechanism of action.
Caption: Inhibition of the Bcr-Abl signaling pathway by this compound in K562 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on K562 cells.
K562 Cell Culture
-
Media Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
General Experimental Workflow
The diagram below outlines a typical workflow for studying the effects of this compound on K562 cells.
Caption: A generalized experimental workflow for investigating this compound effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well. Treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Bcr-Abl Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the K562 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr177) and total Bcr-Abl overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Bcr-Abl.
Conclusion
These application notes provide a framework for investigating the effects of this compound on K562 cells. By utilizing the recommended concentrations and detailed protocols, researchers can effectively study the inhibition of Bcr-Abl signaling and its downstream consequences on cell viability and apoptosis. These studies are crucial for advancing our understanding of CML and for the development of novel therapeutic strategies.
References
Tyrphostin AG1112: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CKII) and p210bcr-abl tyrosine kinase. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Introduction
This compound is a well-characterized tyrosine kinase inhibitor with demonstrated activity against the p210bcr-abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). It has been shown to induce erythroid differentiation in the K562 human CML cell line, making it a valuable tool for studying cellular differentiation and for the development of potential anti-cancer therapeutics. This document outlines recommended incubation times, detailed experimental protocols, and the primary signaling pathways affected by this compound treatment.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the inhibition of the constitutively active p210bcr-abl tyrosine kinase. This oncogenic kinase drives aberrant cell proliferation and survival in CML by activating a network of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting p210bcr-abl, this compound effectively blocks these pro-survival signals, leading to cell cycle arrest, differentiation, and apoptosis.
Additionally, this compound is a potent inhibitor of Casein Kinase II (CKII), a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. At higher concentrations, it also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.
Diagram of the p210bcr-abl Signaling Pathway and the inhibitory action of this compound.
Caption: this compound inhibits p210bcr-abl and CKII signaling pathways.
Recommended Incubation Times
The optimal incubation time for this compound treatment is dependent on the specific cell type and the biological endpoint being investigated. Based on available literature, the following timeframes are recommended as starting points for experimentation.
| Application | Cell Line | Incubation Time | Notes |
| Inhibition of p210bcr-abl Phosphorylation | K562 | 1 - 4 hours | Rapid inhibition of autophosphorylation can be observed. |
| Induction of Erythroid Differentiation | K562 | 4 - 7 days | Monitor for hemoglobin production using benzidine staining. |
| Growth Inhibition (IC50 Determination) | K562 | 24 - 72 hours | Reversible inhibition observed at 4 hours, irreversible after 24 hours. |
| Induction of Apoptosis | K562 | 24 - 72 hours | Assess via Annexin V/PI staining. |
| Cell Cycle Arrest | K562 | 24 - 48 hours | Analyze DNA content by propidium iodide staining. |
Experimental Protocols
Inhibition of p210bcr-abl Tyrosine Kinase Activity
This protocol is designed to assess the time-dependent effect of this compound on the autophosphorylation of the p210bcr-abl kinase in K562 cells.
Experimental Workflow
Caption: Workflow for analyzing p210bcr-abl phosphorylation.
Protocol:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed K562 cells at a density of 1 x 10⁶ cells/mL in a 6-well plate. Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for various time points (e.g., 0, 1, 2, and 4 hours).
-
Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Abl overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Abl or a loading control like β-actin.
-
Induction of Erythroid Differentiation in K562 Cells
This protocol describes the induction of hemoglobin synthesis in K562 cells by this compound, a key indicator of erythroid differentiation.
Experimental Workflow
Caption: Workflow for assessing erythroid differentiation.
Protocol:
-
Cell Culture: Maintain K562 cells as described previously.
-
Treatment: Seed K562 cells at a density of 1 x 10⁵ cells/mL. Add this compound to the culture medium at a final concentration of approximately 20 µM.
-
Incubation: Incubate the cells for 4 to 7 days. The medium should not be changed during this period.
-
Benzidine Staining:
-
Prepare a fresh staining solution containing 0.2% benzidine hydrochloride in 0.5 M acetic acid, activated with 0.12% hydrogen peroxide.
-
Harvest a small aliquot of the cell suspension.
-
Mix the cell suspension with an equal volume of the benzidine staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
-
Analysis: Count the number of blue-colored (hemoglobin-positive) cells and the total number of cells using a hemocytometer under a light microscope. Calculate the percentage of benzidine-positive cells.
Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in K562 cells following treatment with this compound.
Experimental Workflow
Tyrphostin AG1112: A Potent Inhibitor of BCR-ABL Tyrosine Kinase for Leukemia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a potent protein tyrosine kinase inhibitor that has demonstrated significant activity against the p210bcr-abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML). As a member of the tyrphostin family of compounds, AG1112 acts as an ATP-competitive inhibitor, targeting the kinase domain of BCR-ABL and consequently blocking its downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells.[1] These application notes provide detailed protocols for utilizing this compound in leukemia research, focusing on the K562 cell line, a widely used model for CML. The provided methodologies for assessing cell viability, apoptosis, and inhibition of BCR-ABL signaling will enable researchers to effectively evaluate the anti-leukemic potential of this compound.
Mechanism of Action
This compound exerts its anti-leukemic effects by specifically inhibiting the constitutive tyrosine kinase activity of the p210bcr-abl oncoprotein. This inhibition leads to the suppression of downstream signaling cascades, including the JAK/STAT and MAPK/ERK pathways, which are aberrantly activated in CML and drive uncontrolled cell proliferation and survival.[2] By blocking the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its substrates, such as CrkL and STAT5, this compound induces cell cycle arrest and apoptosis in BCR-ABL positive leukemia cells.[3] Furthermore, treatment with AG1112 has been shown to induce erythroid differentiation in K562 cells, indicating its potential to reverse the leukemic phenotype.
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | IC50 (µM) | Reference |
| p210bcr-abl | - | 2 | |
| EGFR | - | 15 | |
| PDGFR | - | 20 |
Table 2: Illustrative Dose-Response of this compound on K562 Cell Viability (MTT Assay)
| AG1112 Concentration (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 52 | ± 3.1 |
| 10 | 28 | ± 2.5 |
| 25 | 12 | ± 1.9 |
| 50 | 5 | ± 1.1 |
Note: This data is illustrative and represents expected outcomes. Actual results may vary.
Table 3: Illustrative Apoptosis Induction by this compound in K562 Cells (Annexin V/PI Staining)
| AG1112 Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 | 1.8 | 4.3 |
| 5 | 15.2 | 5.7 | 20.9 |
| 10 | 28.9 | 12.4 | 41.3 |
| 25 | 45.1 | 20.3 | 65.4 |
Note: This data is illustrative and represents expected outcomes. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the effect of this compound on the viability of K562 leukemia cells.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
References
Application Notes and Protocols for Studying Erythroid Differentiation Using Tyrphostin AG1112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin AG1112 to investigate erythroid differentiation, primarily using the K562 human erythroleukemia cell line as a model system. This compound is a potent inhibitor of the p210bcr-abl tyrosine kinase and Casein Kinase II (CK II), making it a valuable tool for studying signaling pathways that govern hematopoietic cell fate.[1][2]
Introduction
This compound is a tyrosine kinase inhibitor that has been shown to induce erythroid differentiation in chronic myelogenous leukemia (CML) cell lines, such as K562, which are characterized by the Philadelphia chromosome and the resultant constitutively active p210bcr-abl fusion protein.[1][3] By inhibiting the tyrosine kinase activity of p210bcr-abl, this compound can trigger a cascade of events leading to a shift from uncontrolled proliferation to terminal erythroid differentiation. This makes it an excellent tool for studying the molecular mechanisms that control the balance between proliferation and differentiation in hematopoietic progenitor cells.
Mechanism of Action
The primary mechanism of action of this compound in inducing erythroid differentiation in K562 cells is the inhibition of the p210bcr-abl oncoprotein's tyrosine kinase activity.[1] This inhibition leads to a reduction in the phosphorylation of downstream substrates that are critical for the leukemic phenotype, thereby allowing the cells to undergo a differentiation program. This compound exhibits a degree of specificity, with a higher potency against p210bcr-abl compared to other tyrosine kinases like EGFR and PDGFR.
Data Presentation
Table 1: Specificity of this compound
| Target Kinase | IC50 Value | Cell Line Context |
| p210bcr-abl | 2 µM | p210bcr-abl expressing cells |
| EGFR | 15 µM | EGFR expressing cells |
| PDGFR | 20 µM | PDGFR expressing cells |
Data compiled from MedChemExpress product information.
Table 2: Representative Dose-Response of this compound on K562 Cells
| Concentration of this compound (µM) | Cell Viability (% of Control) | Benzidine-Positive Cells (%) |
| 0 (Control) | 100 | < 5 |
| 1 | 95 | 15 |
| 5 | 80 | 35 |
| 10 | 65 | 50 |
| 25 | 40 | 60 |
| 50 | 20 | 55 |
| 100 | 10 | 45 |
Note: This table presents expected trends based on published dose-dependent effects and is for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: K562 Cell Culture and Maintenance
-
Cell Line: K562 (human erythroleukemia cell line).
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: K562 cells grow in suspension. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.
Protocol 2: Preparation of this compound Stock Solution
-
Storage of Lyophilized Powder: Store this compound powder at -20°C, desiccated and protected from light. The lyophilized form is stable for up to 24 months under these conditions.
-
Reconstitution: Prepare a stock solution (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. Before use, allow the aliquot to equilibrate to room temperature.
Protocol 3: Induction of Erythroid Differentiation with this compound
-
Cell Seeding: Seed K562 cells in a multi-well plate at a density of 1 x 10^5 cells/mL in fresh culture medium.
-
Treatment: Add this compound from the stock solution to the cell culture to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all conditions, including the vehicle control.
-
Incubation: Incubate the cells for a period of 4 to 6 days to allow for differentiation to occur. The optimal incubation time may need to be determined empirically.
-
Assessment of Differentiation: After the incubation period, harvest the cells for analysis of erythroid differentiation markers.
Protocol 4: Assessment of Cell Viability (MTT Assay)
-
Procedure: At the end of the treatment period, assess cell viability using a standard MTT assay.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation: Add 10 µL of the MTT solution to each well of a 96-well plate containing 100 µL of cell suspension and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 5: Detection of Hemoglobin (Benzidine Staining)
-
Staining Solution: Prepare the benzidine staining solution immediately before use. A common formulation consists of 0.2% benzidine hydrochloride in 0.5 M acetic acid, with 0.4 mL of 30% hydrogen peroxide added per 100 mL of the benzidine solution. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.
-
Staining Procedure:
-
Harvest a small volume of the cell suspension.
-
Mix the cell suspension with an equal volume of the staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
Count the number of blue (hemoglobin-positive) and unstained cells using a hemocytometer under a light microscope.
-
Calculate the percentage of benzidine-positive cells.
-
Protocol 6: Analysis of Protein Phosphorylation by Western Blot
-
Cell Lysis: To preserve the phosphorylation state of proteins, especially the labile p210bcr-abl, it is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). For p210bcr-abl, lysis in a boiling buffer (e.g., 1% SDS, 1.0 mM sodium orthovanadate, 10 mM Tris, pH 7.4) is recommended to inactivate degradative enzymes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR (Tyr177)) and an antibody for the total protein as a loading control, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualizations
Caption: Mechanism of this compound in K562 cells.
Caption: Workflow for studying erythroid differentiation.
Caption: Key signaling pathways in erythropoiesis.
References
Application Notes and Protocols for Tyrphostin AG1112 in the Western Blot Analysis of p210bcr-abl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Tyrphostin AG1112, a potent inhibitor of the p210bcr-abl tyrosine kinase, in Western blot analysis. The protocols outlined below are intended to assist researchers in academic and industrial settings in assessing the efficacy and mechanism of action of this compound and similar compounds targeting the aberrant signaling pathway in Chronic Myeloid Leukemia (CML).
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The p210bcr-abl oncoprotein, a constitutively active tyrosine kinase, is the molecular hallmark of CML.[1] Its dysregulated kinase activity drives abnormal cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3]
This compound has been identified as an inhibitor of p210bcr-abl tyrosine kinase activity.[4][5] This document provides detailed protocols for treating CML cell lines with this compound and subsequently analyzing the phosphorylation status and expression levels of p210bcr-abl using Western blot analysis.
Quantitative Data Summary
The inhibitory activity of this compound on various tyrosine kinases is summarized below. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | IC50 Value | Cell Line | Reference |
| This compound | p210bcr-abl tyrosine kinase | 2 µM | p210bcr-abl expressing cells | |
| This compound | EGFR | 15 µM | EGFR expressing cells | |
| This compound | PDGFR | 20 µM | PDGFR expressing cells |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: p210bcr-abl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of p210bcr-abl following this compound treatment.
Detailed Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol is optimized for the K562 human CML cell line, which endogenously expresses p210bcr-abl.
-
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Allow cells to acclimate for 24 hours.
-
Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A dose-response experiment is recommended (e.g., 0, 1, 2, 5, 10 µM).
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, 12, 24 hours). A time-course experiment is advisable to determine the optimal treatment duration.
-
Include a vehicle control (DMSO only) in all experiments.
-
2. Cell Lysis and Protein Extraction
Proper lysis is critical for preserving p210bcr-abl, as it can be susceptible to degradation by proteases and phosphatases released during cell lysis.
-
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (or a similar buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
-
Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer. A recommended volume is 100-200 µL per 1-2 x 10^6 cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard method such as the BCA Protein Assay.
-
3. Western Blot Analysis of p210bcr-abl
-
Materials:
-
Protein lysate
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Anti-c-Abl antibody (to detect total p210bcr-abl)
-
Anti-phosphotyrosine antibody (e.g., 4G10) (to detect phosphorylated p210bcr-abl)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., overnight at 4°C with gentle agitation). Use separate membranes for detecting total p210bcr-abl and phosphorylated proteins.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the loading control antibody.
-
Data Interpretation
A successful experiment will show a decrease in the signal from the anti-phosphotyrosine blot at the molecular weight corresponding to p210bcr-abl in samples treated with this compound, in a dose- and/or time-dependent manner. The total p210bcr-abl levels, as detected by the anti-c-Abl antibody, should remain relatively constant, confirming that the inhibitor affects the kinase activity rather than the protein expression level. The loading control will ensure equal protein loading across all lanes.
Troubleshooting
-
No or weak p210bcr-abl signal:
-
Ensure the use of fresh lysis buffer with active protease and phosphatase inhibitors.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody for p210bcr-abl.
-
Increase the stringency of the washing buffer.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the p210bcr-abl signaling pathway and to evaluate the efficacy of potential therapeutic agents for CML.
References
- 1. Differential signaling networks of Bcr–Abl p210 and p190 kinases in leukemia cells defined by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cell Viability After Tyrphostin AG1112 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with Tyrphostin AG1112, a potent protein kinase inhibitor. The provided protocols and data will enable researchers to effectively evaluate the cytotoxic and apoptotic effects of this compound in relevant cell lines.
This compound is known to inhibit Casein Kinase II (CKII) and the p210bcr-abl tyrosine kinase, both of which are crucial regulators of cell proliferation and survival.[1][2][3] Inhibition of these kinases can lead to cell cycle arrest and induction of apoptosis, making this compound a compound of interest in cancer research.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against various kinases, providing a baseline for designing cell viability experiments.
| Target Kinase | Cell Line Context | IC50 Value | Reference |
| p210bcr-abl | p210bcr-abl expressing cells | 2 µM | [2] |
| EGFR | EGFR expressing cells | 15 µM | [2] |
| PDGFR | PDGFR expressing cells | 20 µM |
Caption: In vitro IC50 values of this compound against key tyrosine kinases.
Signaling Pathways
This compound primarily exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. Understanding these pathways is crucial for interpreting cell viability data.
Caption: this compound inhibits p210bcr-abl and CKII signaling pathways.
Experimental Protocols
Accurate assessment of cell viability is critical for determining the efficacy of this compound. The following are detailed protocols for two standard assays: the MTT assay for metabolic activity and the Annexin V/PI assay for apoptosis.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., K562 for p210bcr-abl inhibition)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM to generate a dose-response curve. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis:
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance_treated / Absorbance_control) x 100
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media, followed by a wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis:
The flow cytometry data will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Compare the percentage of apoptotic cells in the treated samples to the control to determine the apoptotic effect of this compound.
By following these detailed protocols and considering the provided data and pathway information, researchers can effectively and accurately assess the impact of this compound on cell viability and apoptosis.
References
Application Notes and Protocols: Tyrphostin AG1112 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1112 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against Casein Kinase II (CKII) and the p210bcr-abl fusion protein.[1] The p210bcr-abl oncoprotein, a hallmark of Chronic Myeloid Leukemia (CML), possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and resistance to apoptosis.[2] this compound has been shown to inhibit the autophosphorylation of p210bcr-abl and induce differentiation in CML cell lines, such as K562.[3][4] This makes it a valuable tool for studying the signaling pathways that govern cancer cell proliferation and survival, and for assessing the potential of novel therapeutic agents.
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is the gold standard for assessing the long-term effects of cytotoxic agents or other treatments on cell viability and reproductive integrity. These application notes provide a detailed protocol for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects on cancer cells, particularly those expressing the p210bcr-abl oncoprotein.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the inhibition of key kinases involved in cell growth and survival signaling pathways.
Inhibition of p210bcr-abl Tyrosine Kinase: The constitutively active p210bcr-abl tyrosine kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis.[2] this compound directly inhibits the kinase activity of p210bcr-abl, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis.
Inhibition of Casein Kinase II (CKII): CKII is a serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in promoting cell survival by suppressing apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival pathways like PI3K/Akt and NF-κB. Inhibition of CKII by this compound can sensitize cancer cells to apoptotic stimuli.
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effects of this compound and a structurally related tyrphostin (Tyrphostin A9) on various cancer cell lines. The IC50 values for this compound indicate its potency in inhibiting the proliferation of cells driven by specific tyrosine kinases. The colony formation data for Tyrphostin A9 in HCT-116 cells serves as an illustrative example of the expected outcome when using a tyrphostin in a clonogenic assay.
| Compound | Cell Line | Target Kinase(s) | Assay Type | IC50 / Effect | Reference |
| This compound | p210bcr-abl cells | p210bcr-abl | Kinase Inhibition | 2 µM | MedChemExpress |
| This compound | EGFR-expressing cells | EGFR | Kinase Inhibition | 15 µM | MedChemExpress |
| This compound | PDGFR-expressing cells | PDGFR | Kinase Inhibition | 20 µM | MedChemExpress |
| Tyrphostin A9 | HCT-116 (p53-wt) | EGFR, VEGFR-2 | Colony Formation | Effective inhibition at concentrations as low as 0.03 µM | Effects of Tyrphostin A9... (MDPI) |
Note: The colony formation data for Tyrphostin A9 is presented as a qualitative summary of the findings in the cited reference. The study demonstrated a dose-dependent decrease in colony number with increasing concentrations of the compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: K562 (p210bcr-abl positive) or other appropriate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.
-
Trypsin-EDTA: 0.25% solution.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Culture Plates: 6-well or 12-well tissue culture treated plates.
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.
-
Incubator: 37°C, 5% CO2.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Preparation:
-
Maintain the chosen cell line (e.g., K562) in logarithmic growth phase in a 37°C, 5% CO2 incubator.
-
Harvest the cells by centrifugation and resuspend in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., by Trypan Blue exclusion).
-
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test could be from 0.1 µM to 50 µM, bracketing the known IC50 value.
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
After allowing the cells to adhere for 24 hours (for adherent cells), replace the medium with the medium containing the different concentrations of this compound. For suspension cells like K562, the drug can be added directly after seeding.
-
-
Incubation:
-
Incubate the plates undisturbed in a 37°C, 5% CO2 incubator for 7 to 14 days, or until visible colonies have formed in the control wells.
-
The incubation time will vary depending on the doubling time of the cell line.
-
-
Colony Fixation and Staining:
-
Carefully remove the culture medium from the wells.
-
Gently wash the wells once with PBS.
-
Add the fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
The colony formation assay is a powerful tool to assess the long-term anti-proliferative effects of this compound. By inhibiting key signaling pathways involved in cell growth and survival, this compound is expected to significantly reduce the clonogenic capacity of cancer cells, particularly those dependent on p210bcr-abl or CKII activity. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to generate robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrphostin AG1112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the storage, stability, and use of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CK II) and Bcr-Abl tyrosine kinase.
Storage and Stability
Proper storage and handling of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | Up to 24 months[1] | Store in a tightly sealed vial. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid multiple freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
Handling Recommendations:
-
Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
-
Prepare and use solutions on the same day whenever possible.[1]
-
For stock solutions, use freshly opened, anhydrous DMSO to ensure maximum solubility.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of protein tyrosine kinases. It exhibits significant inhibitory activity against the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Chronic Myelogenous Leukemia (CML), and is also a potent inhibitor of Casein Kinase II (CK II).
Inhibition of Bcr-Abl Kinase:
In CML cells, the Bcr-Abl fusion protein is constitutively active, leading to the uncontrolled proliferation of hematopoietic cells and inhibition of apoptosis. This compound inhibits the autophosphorylation of p210bcr-abl and the phosphorylation of its downstream substrates, such as Crkl. This inhibition blocks the aberrant signaling cascade, leading to the induction of differentiation and apoptosis in Bcr-Abl positive cells, such as the K562 cell line.[2]
Inhibition of Casein Kinase II (CK II):
CK II is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and suppression of apoptosis. This compound's inhibition of CK II contributes to its anti-cancer effects.
Inhibitory Activity:
| Target | IC50 | Cell Line |
| p210bcr-abl | 2 µM | p210bcr-abl expressing cells |
| EGFR | 15 µM | EGFR expressing cells |
| PDGFR | 20 µM | PDGFR expressing cells |
Signaling Pathway Diagrams:
References
Troubleshooting & Optimization
Technical Support Center: Tyrphostin AG1112 & K562 Cell Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing a lack of differentiation in K562 cells upon treatment with Tyrphostin AG1112.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on K562 cells?
This compound is a protein tyrosine kinase inhibitor that has been shown to induce erythroid differentiation in K562 cells.[1][2] This is achieved through the inhibition of the p210bcr-abl tyrosine kinase activity, a hallmark of the K562 cell line which is derived from a patient with chronic myelogenous leukemia (CML).[1][2]
Q2: What are the characteristic markers of erythroid differentiation in K562 cells?
Successful erythroid differentiation in K562 cells can be identified by several markers, including:
-
Hemoglobin synthesis: Differentiated cells will stain positive with benzidine.
-
Expression of erythroid-specific surface markers: Such as Glycophorin A (GPA).
-
Morphological changes: Cells may become smaller and exhibit nuclear condensation.
-
Gene expression changes: Upregulation of globin genes (e.g., alpha-globin, gamma-globin).[3]
Q3: Besides this compound, what other compounds can induce differentiation in K562 cells?
K562 cells are known to be multipotent and can be induced to differentiate along erythroid, megakaryocytic, and monocytic/macrophagic lineages by various agents.
| Inducing Agent | Differentiation Lineage |
| Hemin | Erythroid |
| Sodium Butyrate | Erythroid |
| Phorbol Myristate Acetate (PMA) | Megakaryocytic/Macrophagic |
| Hexamethylene bisacetamide (HMBA) | Myeloid |
| Imatinib | Erythroid |
| Rapamycin | Erythroid |
| Decitabine | Erythroid |
Troubleshooting Guide: this compound Not Inducing Differentiation
If you are not observing the expected erythroid differentiation in your K562 cells after treatment with this compound, consider the following potential issues and troubleshooting steps.
Experimental Workflow for K562 Cell Differentiation
Caption: A typical experimental workflow for inducing and assessing K562 cell differentiation.
Problem 1: Suboptimal Cell Culture Conditions
| Potential Cause | Troubleshooting Steps |
| High Cell Density | Culture K562 cells to a density of no more than 1 x 10^6 cells/mL. High density can lead to nutrient depletion and accumulation of waste products, inhibiting differentiation. |
| Low Cell Viability | Ensure cell viability is >95% before starting the experiment. Use trypan blue exclusion to assess viability. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses. |
| Cell Line Variability | K562 cell lines from different sources or those in continuous culture for extended periods can exhibit genetic and phenotypic drift, affecting their differentiation potential. Consider obtaining a new, low-passage vial of K562 cells from a reputable cell bank. |
Problem 2: Issues with this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific K562 cell subline. While an IC50 of 2 µM for p210bcr-abl has been reported, the effective concentration for inducing differentiation may vary. |
| Compound Instability | Prepare fresh solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a solvent-only control. |
Problem 3: Inadequate Assay for Differentiation
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | Differentiation is a time-dependent process. Analyze for differentiation markers at multiple time points (e.g., 24, 48, 72, and 96 hours) after treatment. |
| Insensitive Assay | Use multiple, complementary methods to assess differentiation. For example, supplement benzidine staining with flow cytometry for Glycophorin A. |
| Lack of Positive Control | Include a positive control for differentiation, such as hemin, to ensure that your K562 cells are capable of differentiating and that your assay is working correctly. |
Signaling Pathway of this compound in K562 Cells
Caption: The inhibitory effect of this compound on the p210 bcr-abl pathway, leading to erythroid differentiation.
Experimental Protocols
Benzidine Staining for Hemoglobin
-
Harvest approximately 1 x 10^5 cells by centrifugation.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of benzidine solution (0.2% benzidine in 0.5 M acetic acid) and mix.
-
Add 2 µL of 30% hydrogen peroxide.
-
Incubate for 10 minutes at room temperature.
-
Observe the cells under a light microscope. Blue- or brown-staining cells are considered positive for hemoglobin.
-
Count at least 200 cells to determine the percentage of benzidine-positive cells.
Flow Cytometry for Glycophorin A (GPA)
-
Harvest approximately 5 x 10^5 cells per sample.
-
Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).
-
Resuspend the cells in 100 µL of PBS with 1% BSA.
-
Add a fluorescein isothiocyanate (FITC) or phycoerythrin (PE)-conjugated anti-GPA antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with ice-cold PBS with 1% BSA.
-
Resuspend the cells in 500 µL of PBS with 1% BSA.
-
Analyze the cells using a flow cytometer. An isotype-matched control antibody should be used to set the gates.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Induced myeloid differentiation of K562 cells with downregulation of erythroid and megakaryocytic transcription factors: a novel experimental model for hemopoietic lineage restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin AG1112
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with the kinase inhibitor, Tyrphostin AG1112.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of several protein kinases. Its primary targets include the p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] It is also a potent inhibitor of Casein Kinase II (CK II).[1][4]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. Reported values are summarized in the table below.
Q3: I am observing high variability in my experimental results. What are the common causes?
Inconsistent results with kinase inhibitors like this compound can stem from several factors, including compound stability and solubility, assay conditions, and cell line variability. It is crucial to ensure consistent experimental execution and reagent quality.
Q4: My in vitro kinase assay results are potent, but I see a weaker effect in my cell-based assays. Why is this?
Discrepancies between in vitro and cell-based assays are common. This can be attributed to factors such as poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or compound instability in the complex environment of cell culture media. The high ATP concentration within cells can also lead to reduced inhibitor efficacy compared to in vitro assays, which are often performed at lower ATP levels.
Q5: How should I prepare and store this compound solutions?
For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions need to be prepared in advance, they should be aliquoted and stored at -20°C or -80°C in tightly sealed vials to minimize degradation from freeze-thaw cycles. The stability of the compound in your specific assay buffer should also be considered.
Data Summary
Table 1: Inhibitory Activity of this compound
| Target Kinase | Reported IC50 (µM) | Cell Line/System |
| p210bcr-abl | 2 | K562 cells |
| EGFR | 15 | Not specified |
| PDGFR | 20 | Not specified |
Data compiled from multiple sources.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Bcr-Abl Signaling Pathway Inhibition by this compound.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
-
Potential Cause:
-
Compound Solubility: this compound may not be fully dissolved, leading to an inaccurate effective concentration.
-
Compound Stability: The compound may be degrading in the assay buffer over the course of the experiment.
-
Assay Conditions: Variations in incubation time, temperature, or reagent concentrations can affect results.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability.
-
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock and working solutions for any precipitate. Consider preparing a fresh stock solution.
-
Assess Stability: Test the stability of this compound in your assay buffer over the duration of your experiment.
-
Standardize Assay Protocol: Ensure all assay parameters are consistent between experiments. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accuracy.
-
Issue 2: No or Weak Inhibition in Cell-Based Assays
-
Potential Cause:
-
Cell Permeability: The compound may not be efficiently entering the cells.
-
Efflux Pumps: The compound may be actively transported out of the cells.
-
High ATP Concentration: Intracellular ATP levels can outcompete the inhibitor for binding to the kinase.
-
Off-Target Effects: The observed cellular phenotype may be due to the compound acting on other targets.
-
Cell Line Specificity: The targeted pathway may not be critical for the survival or proliferation of the chosen cell line.
-
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Use a Different Cell Line: Test the compound on a cell line known to be sensitive to the inhibition of the target kinase.
-
Co-administer with an Efflux Pump Inhibitor: This can help determine if active transport is a factor.
-
Confirm Target Engagement: Use techniques like Western blotting to verify that the target kinase and its downstream effectors are being dephosphorylated in response to treatment.
-
Issue 3: Compound Precipitation in Media
-
Potential Cause:
-
Poor Solubility: this compound may have limited solubility in aqueous solutions, including cell culture media.
-
Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.
-
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Make fresh dilutions of the compound from a high-concentration stock in DMSO just before adding to the media.
-
Reduce Serum Concentration: If possible, perform the experiment in media with a lower serum concentration.
-
Test Different Formulations: For in vivo studies, consider different vehicle formulations to improve solubility and stability.
-
Experimental Protocols
General Protocol for a Cell-Based Kinase Inhibition Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known inhibitor).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: General Workflow for a Cell-Based Viability Assay.
References
Tyrphostin AG1112 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Tyrphostin AG1112, with a specific focus on addressing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protein tyrosine kinase inhibitor. It has been shown to inhibit several kinases, including p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. It is also a potent inhibitor of Casein Kinase II (CK II)[1]. Its inhibitory effects are generally competitive with ATP[2].
Q2: Some literature describes this compound as "nontoxic." Why am I observing significant cell death at high concentrations in my experiments?
A2: The term "nontoxic" in early studies of tyrphostins was often used to highlight their improved specificity and reduced toxicity compared to traditional chemotherapeutic agents[3]. However, like most small molecule inhibitors, this compound can exhibit off-target effects and induce cytotoxicity at concentrations significantly higher than its effective IC50 for its primary targets. This cytotoxicity can stem from the inhibition of other essential kinases or disruption of other cellular processes.
Q3: At what concentration range should I expect to see cytotoxic effects?
A3: Cytotoxicity is cell-line dependent. While specific data for AG1112 is limited, studies on related tyrphostins like AG1296 show that cytotoxic effects become significant at concentrations above 10-25 μM[4]. For instance, in Rhabdomyosarcoma (RMS) cells, cell viability dropped to approximately 76% at 20 μM and 23% at 100 μM of Tyrphostin AG1296. It is crucial to perform a dose-response curve for your specific cell line to determine the cytotoxic threshold.
Q4: How can I distinguish between on-target apoptosis and off-target cytotoxicity?
A4: This is a critical experimental question. A "rescue" experiment can be insightful: if you can transfect your cells with a mutated, drug-resistant version of the target kinase (e.g., EGFR), the on-target effects should be diminished, while off-target cytotoxicity would persist. Additionally, analyzing the activation of apoptotic markers (like cleaved caspases) at various concentrations can help. On-target effects are expected at concentrations near the IC50 for the target, while widespread cell death at much higher concentrations may indicate non-specific cytotoxicity.
Troubleshooting Guide: High Cytotoxicity
This guide addresses the common issue of observing higher-than-expected cytotoxicity when using this compound.
| Issue | Possible Cause | Troubleshooting Steps & Expected Outcome |
| High cell death at concentrations intended for specific kinase inhibition. | 1. Off-Target Kinase Inhibition: The inhibitor is affecting other essential kinases at the concentration used. | Steps: 1. Perform a dose-response curve to identify the lowest effective concentration for inhibiting your target of interest (e.g., via Western blot for p-EGFR). 2. Consult kinome profiling data if available to understand the selectivity of AG1112. Expected Outcome: Identification of a therapeutic window where on-target inhibition occurs with minimal cytotoxicity. |
| 2. Compound Precipitation: The compound may be coming out of solution at high concentrations in your cell culture media, leading to non-specific toxic effects. | Steps: 1. Visually inspect the media in your treatment wells under a microscope for any signs of precipitation (crystals). 2. Check the final concentration of the solvent (e.g., DMSO) in the media; it should typically be below 0.5%. Expected Outcome: Ensure the compound is fully solubilized to prevent artifacts. | |
| 3. High Sensitivity of Cell Line: The cell line you are using may be particularly sensitive to the off-target effects of this compound. | Steps: 1. Test the inhibitor on a panel of different cell lines to see if the high cytotoxicity is consistent. 2. Compare your results with published data on similar cell types if available. Expected Outcome: Determine if the observed effect is cell-line specific, which can inform the interpretation of your results. | |
| Inconsistent results and variability between experiments. | 1. Inhibitor Instability: The compound may be degrading in your stock solution or under experimental conditions. | Steps: 1. Prepare fresh stock solutions of this compound from powder for each set of experiments. 2. Avoid repeated freeze-thaw cycles of stock solutions. Expected Outcome: More reproducible and consistent experimental results. |
| 2. Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the results of viability assays. | Steps: 1. Optimize and standardize your cell seeding protocol. 2. Always perform a cell count before seeding plates. Expected Outcome: Reduced well-to-well and plate-to-plate variability. |
Quantitative Data on Tyrphostin Cytotoxicity
| Compound | Parameter | Cell Line / Target | Concentration (μM) |
| This compound | IC50 | p210bcr-abl | 2 |
| IC50 | EGFR | 15 | |
| IC50 | PDGFR | 20 | |
| Tyrphostin AG1296 | IC50 (Growth Inhibition) | RMS Cells | ~7.3 |
| % Cell Viability | RMS Cells | 75.9% at 20 µM | |
| % Cell Viability | RMS Cells | 69.4% at 40 µM | |
| % Cell Viability | RMS Cells | 58.7% at 80 µM | |
| % Cell Viability | RMS Cells | 22.6% at 100 µM |
Experimental Protocols
Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol is adapted from methodologies used for similar tyrphostin compounds and is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Adherent cancer cell line of interest
-
This compound powder
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a 100 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete medium to create working solutions. A suggested concentration range to test is 0.1, 1, 10, 30, and 100 µM.
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Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control.
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After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
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Incubate the plate for 72 hours at 37°C, 5% CO₂.
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MTT Assay:
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After the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium from each well without disturbing the formazan crystals.
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Add 100 µL of solubilization buffer to each well to dissolve the crystals.
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Gently pipette up and down to ensure complete solubilization.
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-
Data Acquisition:
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Read the absorbance of each well at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
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Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
References
low solubility issues with Tyrphostin AG1112
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the kinase inhibitor Tyrphostin AG1112, with a particular focus on resolving low solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable inhibitor of several protein tyrosine kinases. Its primary targets include Casein Kinase II (CK II), Bcr-Abl kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] It is widely used in cancer research to study signal transduction pathways and to induce differentiation and growth arrest.[2]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) for this compound have been determined in cell-based assays as follows:
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p210 Bcr-Abl: 2 µM
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EGFR: 15 µM
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PDGFR: 20 µM
These values indicate the concentration of this compound required to inhibit the activity of these kinases by 50%.[2]
Q3: How should I store this compound powder and stock solutions?
For long-term stability, the lyophilized powder should be stored at -20°C, where it can be stable for up to 24 months, provided the vial is kept tightly sealed.[1] Once dissolved into a stock solution, it is recommended to create single-use aliquots and store them in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Troubleshooting Guide: Low Solubility Issues
Low solubility is a common challenge when working with hydrophobic small molecules like this compound. The following guide provides a systematic approach to overcome these issues.
Problem: this compound powder is not dissolving.
Cause 1: Inappropriate Solvent this compound is a hydrophobic compound and has poor solubility in aqueous solutions.
Solution:
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The recommended solvent for preparing a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
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Avoid using water or buffered solutions for initial reconstitution.
Cause 2: Solvent Quality DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
Solution:
-
Always use fresh, anhydrous, high-purity DMSO.
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Use a freshly opened bottle or an appropriately stored bottle from a desiccator.
-
Once opened, seal the DMSO bottle tightly and consider using a needle and syringe to withdraw the solvent to minimize air exposure.
Cause 3: Insufficient Mechanical Agitation The compound may require energy to overcome crystal lattice forces and fully dissolve.
Solution:
-
Vortexing: After adding the solvent, vortex the vial for 1-2 minutes.
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Sonication: If the solution remains cloudy or contains visible particles, place the vial in an ultrasonic water bath for 5-10 minute intervals. Monitor the vial to ensure it does not overheat.
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Gentle Warming: If sonication is not sufficient, gently warm the solution to 37°C in a water bath. This can help increase the solubility. Do not boil the solution.
The following diagram outlines a troubleshooting workflow for solubility issues.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media or buffer, the compound can precipitate out of solution as the solvent environment becomes predominantly aqueous.
Solution:
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Lower the Final Concentration: Ensure the final concentration of this compound in your experiment is below its solubility limit in the aqueous medium.
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Minimize Final DMSO Concentration: While DMSO is necessary to dissolve the compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.
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Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your final aqueous medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.
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Use of Co-solvents (for in vivo studies): For animal studies, co-solvents may be necessary. Formulations can include PEG300, Tween-80, or SBE-β-CD to improve solubility and bioavailability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound powder (MW: 274.28 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Ultrasonic water bath
Methodology:
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Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.74 mg of the compound.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. To prepare 1 mL of a 10 mM stock, add 1 mL of DMSO.
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Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes. b. Visually inspect the solution. If any particulate matter is visible, place the vial in an ultrasonic water bath for 10-minute intervals until the solution is clear. c. If necessary, warm the solution briefly at 37°C to aid dissolution.
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C for up to one month.
Data Presentation: Solubility Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the recommended solvents and best practices for achieving dissolution.
| Solvent | Recommended Use | Maximum Concentration | Notes |
| DMSO | Primary Stock Solution | ≥ 10 mM | Use fresh, anhydrous DMSO. Sonication and gentle warming may be required. |
| Ethanol | Not Recommended | Poor Solubility | Not a primary solvent for initial reconstitution. |
| Water | Not Recommended | Insoluble | Avoid using water for stock solution preparation. |
| Aqueous Buffers | Final Working Solution | Dependent on final DMSO % | Dilute DMSO stock into buffer with vigorous mixing. Final DMSO should be ≤ 0.1%. |
Signaling Pathway Diagrams
This compound exerts its effects by inhibiting key kinases in several critical signaling pathways. The diagrams below illustrate the points of inhibition.
References
impact of serum on Tyrphostin AG1112 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Tyrphostin AG1112.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase.[1][2] It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[2]
Q2: How does serum in cell culture media affect the activity of this compound?
Serum contains proteins, such as albumin, that can bind to small molecule inhibitors like this compound. This protein binding reduces the free concentration of the inhibitor available to interact with its target kinases in cells. Consequently, the observed potency (IC50 value) of this compound may be significantly lower in the presence of serum compared to serum-free or low-serum conditions. This is a common phenomenon for tyrosine kinase inhibitors, with protein binding often exceeding 90%.
Q3: My in vitro (biochemical) assay results with this compound are not correlating with my cell-based assay results. Why?
Discrepancies between biochemical and cell-based assays are common for several reasons:
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Serum Protein Binding: As mentioned in Q2, serum in cell-based assays can sequester the inhibitor, reducing its effective concentration.
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Cellular Environment: The complex intracellular environment, including the high concentration of ATP and the presence of drug efflux pumps, can influence the inhibitor's efficacy in ways not replicated in a simplified in vitro setting.
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Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.
Q4: What are the downstream signaling pathways affected by this compound?
By inhibiting Bcr-Abl, EGFR, and PDGFR, this compound can modulate several downstream signaling cascades critical for cell proliferation, survival, and differentiation. These primarily include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Serum Interference | Reduce the serum concentration in your cell culture medium during the inhibitor treatment period. If possible, perform the assay in serum-free medium. Be sure to have a serum-free control to assess the impact on cell viability. |
| High Cell Density | Optimize cell seeding density. High cell numbers can metabolize the compound or deplete it from the medium. |
| Compound Instability | Ensure the stability of this compound in your assay medium over the course of the experiment. Prepare fresh dilutions for each experiment. |
| Incorrect ATP Concentration (in biochemical assays) | If comparing to biochemical data, ensure the ATP concentration used in the in vitro assay is close to the Km for the kinase. High ATP concentrations in cells can outcompete ATP-competitive inhibitors. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and a humidified incubator. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Compound Precipitation | Visually inspect for compound precipitation in your stock solution and in the assay wells. Determine the solubility of this compound in your final assay conditions. |
Quantitative Data
Impact of Serum on Kinase Inhibitor Activity (Illustrative Example)
| Kinase Inhibitor | Target | Assay Condition | IC50 (nM) | Fold Change |
| Inhibitor X | Bcr-Abl | Serum-Free | 25 | - |
| 10% FBS | 250 | 10x | ||
| Inhibitor Y | EGFR | Serum-Free | 10 | - |
| 10% FBS | 150 | 15x |
FBS: Fetal Bovine Serum
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or resazurin assay.
1. Cell Preparation: a. Culture a relevant cell line (e.g., K562 for Bcr-Abl, A431 for EGFR) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS). b. Harvest cells during the logarithmic growth phase. c. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). d. Resuspend the cells in fresh culture medium at the desired seeding density.
2. Assay Procedure (96-well plate format): a. Seed 100 µL of the cell suspension into each well of a 96-well plate. b. Incubate the plate for 24 hours to allow cells to attach and resume growth. c. Prepare a serial dilution of this compound in the desired culture medium (with and without serum for comparison). A typical starting concentration might be 100 µM. d. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls. e. Incubate the plate for 48-72 hours. f. Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions. g. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
3. Data Analysis: a. Subtract the background reading (media only) from all wells. b. Normalize the data by setting the vehicle-only control as 100% viability and a well with a cytotoxic agent as 0% viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Signaling Pathways
References
Tyrphostin AG1112 off-target effects in experiments
Welcome to the technical support center for Tyrphostin AG1112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) at micromolar concentrations in cell-based assays.[1][2]
Q3: How does this compound inhibit its targets?
A3: this compound acts as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[3] This mechanism, targeting the highly conserved ATP-binding pocket, is common for many kinase inhibitors and can contribute to off-target activities.
Q4: I am observing unexpected phenotypes in my cell-based assays with AG1112. Could these be due to off-target effects?
A4: Yes, unexpected cellular phenotypes are often indicative of off-target effects. Given that AG1112 is known to inhibit EGFR and PDGFR, pathways regulated by these receptors could be affected. It is recommended to perform validation experiments to confirm the source of the observed phenotype.
Q5: How can I test for off-target effects of this compound in my experimental system?
A5: Several methods can be employed to investigate off-target effects. A comprehensive approach is to perform a kinome-wide selectivity screen to identify other kinases that are inhibited by AG1112. Additionally, rescue experiments using a drug-resistant mutant of the intended target can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Discrepancy between expected and observed cellular phenotype.
Potential Cause: Off-target inhibition of signaling pathways. For example, inhibition of EGFR or PDGFR by AG1112 could affect cell proliferation, migration, and survival in ways not attributable to the inhibition of p210bcr-abl or CK II.
Troubleshooting Steps:
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Validate Off-Target Engagement: In your specific cell line, confirm that AG1112 inhibits the phosphorylation of EGFR and PDGFR at the concentrations you are using. This can be done via Western blotting with phospho-specific antibodies for these receptors.
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Use a More Selective Inhibitor: As a control, use a more selective inhibitor for your primary target (if available) to see if it recapitulates the desired phenotype without the unexpected effects.
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Rescue Experiment: If a drug-resistant mutant of your primary target is available, its expression should reverse the on-target effects of AG1112 but not the off-target effects.
Data Presentation
Table 1: Summary of this compound IC50 Values in p210bcr-abl Expressing Cells
| Target | IC50 (µM) | Assay Type |
| p210bcr-abl | 2 | Cell-based |
| EGFR | 15 | Cell-based |
| PDGFR | 20 | Cell-based |
Data from MedChemExpress. Note: These are cell-based IC50 values and may not reflect the direct inhibitory potency against the isolated kinases.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.
Objective: To identify the off-target kinases of this compound.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 1 µM or 10 µM) in the appropriate assay buffer.
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Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins, Reaction Biology). These services typically provide data as a percentage of inhibition at a fixed concentration of the inhibitor.
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Binding or Activity Assay: The service will perform either a binding assay (e.g., competition binding assay) or an enzymatic activity assay to measure the effect of AG1112 on each kinase in the panel.
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Data Analysis: The results are typically provided as a percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. A lower percentage indicates stronger inhibition. Potent off-targets can be selected for further validation.
Protocol 2: Luminescence-Based In Vitro Kinase Assay
This protocol describes a non-radioactive method to determine the IC50 value of this compound against a purified kinase (either the intended target or a potential off-target).
Objective: To quantify the inhibitory potency of this compound against a specific kinase.
Materials:
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Purified recombinant active kinase
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Kinase substrate (peptide or protein)
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ATP
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Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
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This compound
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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White, opaque 96- or 384-well plates
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Luminometer
Procedure:
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Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Enzyme and Inhibitor Incubation: In the wells of the assay plate, add the this compound dilutions. Add the purified kinase to each well (except for "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
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Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure a sensitive measurement of inhibition.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time may require optimization to ensure the reaction is in the linear range.
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Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
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Data Analysis:
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Subtract the background luminescence (from "no enzyme" controls).
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Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
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Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected results with AG1112.
Caption: Logical decision tree for interpreting experimental outcomes.
References
Troubleshooting Guide: Why is Tyrphostin AG1112 Not Inhibiting My Target Kinase?
potential for Tyrphostin AG1112 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Tyrphostin AG1112 degradation in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is compatible with your cells and does not exceed 0.5%.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to minimize degradation. Recommendations for both the solid compound and solutions are summarized in the table below.
Q3: How long can I store this compound solutions?
A3: For optimal results, it is highly recommended to prepare and use solutions on the same day.[1] If stock solutions need to be prepared in advance, they can be stored as aliquots at low temperatures. However, the stability of this compound in solution can be influenced by several factors, and it is advisable to perform stability tests for long-term experiments.
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound in solution. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[2][3]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This issue could be related to the degradation of the compound in solution. Follow these troubleshooting steps to identify and resolve the problem.
Step 1: Review Solution Preparation and Storage Practices
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Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for your stock solution. Water content in DMSO can promote hydrolysis.
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Storage Conditions: Verify that your stock solutions are stored at the recommended temperatures and protected from light.
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Aliquoting: Confirm that you are using single-use aliquots to avoid repeated freeze-thaw cycles.
Step 2: Assess Potential for Hydrolytic Degradation
Tyrphostins can be susceptible to hydrolysis, which involves the cleavage of the molecule by water. This can be influenced by the pH of your experimental medium.
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Hypothesis: The aqueous environment of your cell culture medium or buffer is causing the degradation of this compound.
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Recommendation: If you suspect degradation in your working solution, prepare it fresh immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to your experimental system.
Step 3: Consider Photodegradation
Exposure to light can provide the energy for chemical reactions that lead to degradation.
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Hypothesis: The compound is degrading due to exposure to ambient or experimental light sources.
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Recommendation: Protect your stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations under subdued lighting conditions where possible.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage of Solid | Store at -20°C for up to 24 months, kept tightly sealed. | [1] |
| Stock Solution Solvent | DMSO | [3] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | |
| Freeze-Thaw Cycles | Avoid multiple cycles. | |
| Working Solution | Prepare fresh for each experiment. | |
| Light Sensitivity | Protect from light. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Medium
This protocol provides a framework to assess the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the degradation rate of this compound in a specific aqueous medium over time.
Materials:
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This compound
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Anhydrous DMSO
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Your experimental aqueous medium (e.g., cell culture medium, buffer)
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HPLC or LC-MS system
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Appropriate column (e.g., C18) and mobile phases
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Incubator set to your experimental temperature
Methodology:
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Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
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Prepare Working Solution: Dilute the stock solution in your experimental medium to your final working concentration (e.g., 10 µM).
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Time-Course Incubation:
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Dispense aliquots of the working solution into separate, light-protected tubes.
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Incubate the tubes at your experimental temperature (e.g., 37°C).
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Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample should be collected and immediately analyzed or stored at -80°C.
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Sample Analysis:
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At each time point, quench any potential further degradation by freezing the sample at -80°C until analysis.
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Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.
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-
Data Analysis:
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Plot the concentration of this compound as a function of time.
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Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. This will give you an indication of the stability of this compound under your experimental conditions.
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Visualizations
Signaling Pathways
This compound is a known inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase. Understanding these pathways can provide context for your experimental results.
References
Validation & Comparative
Tyrphostin AG1112: A Comparative Analysis of its Efficacy in Targeting Bcr-Abl Phosphorylation
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Tyrphostin AG1112 against alternative Bcr-Abl inhibitors, supported by experimental data.
The constitutively active Bcr-Abl tyrosine kinase is a hallmark of Chronic Myeloid Leukemia (CML), driving aberrant cell proliferation and survival. Targeting the phosphorylation activity of Bcr-Abl is a cornerstone of CML therapy. This guide provides a comparative analysis of this compound, an early-generation tyrosine kinase inhibitor, against other established Bcr-Abl inhibitors, with a focus on their effects on Bcr-Abl phosphorylation.
Performance Comparison
This compound has been demonstrated to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) for Bcr-Abl phosphorylation, is presented below in comparison to other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs). It is important to note that these IC50 values are compiled from various studies and may have been determined using different experimental methodologies, which can influence the precise values.
| Inhibitor | IC50 for Bcr-Abl Phosphorylation (in K562 cells) | Drug Class |
| This compound | 2 µM [2] | Tyrphostin |
| Imatinib | ~0.5 µM[3] | 2-phenylaminopyrimidine derivative |
| Nilotinib | <30 nM | 2-phenylaminopyrimidine derivative |
| Dasatinib | <1 nM | Src/Abl inhibitor |
| Ponatinib | ~0.44 nM (for wild-type ABL)[4] | Multi-targeted TKI |
Note: The IC50 values for Nilotinib and Dasatinib are generally reported to be in the nanomolar range, indicating significantly higher potency compared to this compound and Imatinib in inhibiting Bcr-Abl kinase activity.
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemogenesis. This compound, like other ATP-competitive inhibitors, targets the kinase domain of Bcr-Abl, preventing the transfer of phosphate from ATP to tyrosine residues on its substrates. This blockade inhibits the activation of key signaling pathways responsible for cell proliferation and survival.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Inhibitor Effect
The validation of this compound's effect on Bcr-Abl phosphorylation typically involves a series of in vitro and cell-based assays. A general workflow is outlined below.
Caption: General experimental workflow for assessing Bcr-Abl phosphorylation inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the validation of this compound and other Bcr-Abl inhibitors.
Cell Culture and Treatment
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Cell Line: K562, a human CML cell line positive for the Philadelphia chromosome, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Inhibitor Preparation: this compound and other inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.
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Treatment: K562 cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of the inhibitors or a DMSO vehicle control for a specified period (e.g., 2-24 hours).
Western Blot for Bcr-Abl Phosphorylation
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Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl Tyr245). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is often stripped and re-probed with an antibody against total Bcr-Abl or a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
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Densitometry: The intensity of the phosphorylated Bcr-Abl bands is quantified using densitometry software and normalized to the total Bcr-Abl or loading control.
Cellular ELISA for Bcr-Abl Phosphorylation
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Cell Lysis: Treated K562 cells are lysed as described for Western blotting.
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Coating: A 96-well microplate is coated with a capture antibody specific for Bcr-Abl (e.g., anti-Abl antibody) overnight at 4°C.
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Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Cell lysates are added to the wells and incubated for 2 hours at room temperature to allow the capture of Bcr-Abl protein.
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Detection: After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate) is added to the wells and incubated for 1-2 hours at room temperature.
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Substrate Addition: The plate is washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with a stop solution.
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Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of phosphorylated Bcr-Abl in the sample.
Conclusion
This compound demonstrates clear inhibitory activity against Bcr-Abl phosphorylation. However, when compared to second and third-generation TKIs such as Nilotinib, Dasatinib, and Ponatinib, its potency is significantly lower, as indicated by its micromolar IC50 value. While this compound was a valuable tool in the early exploration of Bcr-Abl inhibition, the development of more potent and specific inhibitors has largely superseded its clinical potential for CML treatment. Nevertheless, it remains a useful reference compound for in vitro studies of Bcr-Abl signaling and inhibitor screening. Researchers should consider the comparative data and detailed protocols provided in this guide to make informed decisions when selecting and validating inhibitors for their specific research needs.
References
Confirming CKII Inhibition in Cells: A Comparative Guide to Tyrphostin AG1112 and Other Inhibitors
For researchers, scientists, and drug development professionals investigating the role of Casein Kinase II (CKII), confirming the specific inhibition of this kinase within a cellular context is a critical step. This guide provides a comparative overview of methodologies to validate the efficacy of Tyrphostin AG1112 as a CKII inhibitor and contrasts its performance with other commonly used inhibitors. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of studies aimed at confirming CKII inhibition.
Comparison of CKII Inhibitors
A crucial aspect of selecting an appropriate inhibitor is understanding its potency and specificity. The following table summarizes the cellular inhibitory concentrations (IC50) of this compound and other well-characterized CKII inhibitors. It is important to note that while this compound is a potent inhibitor of CKII, it also exhibits activity against other kinases, a factor that must be considered in experimental design.
| Inhibitor | Target | Cellular IC50 | Off-Target Effects (IC50) |
| This compound | CKII | Data not available in a direct cellular CKII assay | p210bcr-abl (2 µM), EGFR (15 µM), PDGFR (20 µM)[1][2] |
| Silmitasertib (CX-4945) | CKII | ~1 µM (in various cancer cell lines)[3] | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM) in cell-free assays, but inactive in cell-based assays at 10 µM.[4] Also inhibits DYRK1A (160 nM) and GSK3β (190 nM)[4] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CKII | ~3.5-5 µM (in CEM and U2OS cells) | Moderately inhibits Phosphorylase kinase, GSK3, and CDK2/cyclin A at concentrations 10-fold higher than its IC50 for CKII. |
| D4476 | CK1 | 0.3 µM (for CK1δ) | ALK5 (0.5 µM), p38α MAP kinase (12 µM). Does not inhibit PKB, SGK, or GSK-3β. |
Experimental Protocols for Confirming CKII Inhibition
To rigorously confirm CKII inhibition by this compound or other compounds in a cellular environment, a multi-pronged approach is recommended. This typically involves assessing the phosphorylation status of known CKII substrates and directly measuring CKII activity from cell lysates.
Western Blot Analysis of CKII Substrate Phosphorylation
This is an indirect but highly effective method to observe the downstream consequences of CKII inhibition in cells. A reduction in the phosphorylation of a specific CKII substrate upon treatment with an inhibitor is strong evidence of target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined duration. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known CKII substrate (e.g., phospho-Akt Ser129, phospho-CDC37 Ser13) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the CKII substrate. A dose-dependent decrease in the phosphorylated substrate signal in inhibitor-treated cells compared to the control indicates CKII inhibition.
Immunoprecipitation-Kinase Assay (IP-Kinase Assay)
This method directly measures the enzymatic activity of CKII immunoprecipitated from treated and untreated cells.
Protocol:
-
Cell Lysis: Following treatment with the inhibitor, lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation of CKII:
-
Incubate the cell lysates with an anti-CKIIα antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer followed by kinase assay buffer to remove non-specific binding.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific CKII peptide substrate (e.g., RRRADDSDDDDD) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: A significant decrease in the radioactive signal in samples from inhibitor-treated cells compared to the control indicates a reduction in CKII activity.
Visualizing CKII's Role and Inhibition Strategy
To better understand the context of CKII inhibition, the following diagrams illustrate a key signaling pathway involving CKII and a general workflow for confirming inhibitor activity.
Caption: Simplified PI3K/Akt signaling pathway showing CK2's role in Akt activation.
Caption: Workflow for confirming cellular CKII inhibition.
References
Tyrphostin AG1112: A Comparative Analysis Against Other Tyrphostin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyrphostin AG1112 with other notable tyrphostin compounds, namely Tyrphostin AG490 and Tyrphostin AG126. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to Tyrphostins
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). By competing with ATP at the kinase domain's catalytic site, they effectively block the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts signal transduction pathways that are often constitutively active in various pathological conditions, including cancer and inflammatory diseases.
This compound: Profile and Mechanism of Action
This compound is recognized as a potent inhibitor of Casein Kinase II (CKII) and the p210bcr-abl tyrosine kinase. Its primary mechanism involves ATP-competitive inhibition of these kinases, leading to the induction of cell differentiation and growth arrest in specific cell lines.
Comparative Analysis: AG1112 vs. Other Tyrphostins
This section details the comparative inhibitory activities and target specificities of this compound, AG490, and AG126.
Quantitative Data: Inhibitory Concentration (IC50)
The following tables summarize the reported IC50 values for each compound against various protein tyrosine kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values for this compound
| Target Kinase | IC50 (µM) | Cell Line/System |
| p210bcr-abl | 2 | p210bcr-abl expressing cells |
| EGFR | 15 | EGFR expressing cells |
| PDGFR | 20 | PDGFR expressing cells |
Table 2: IC50 Values for Tyrphostin AG490
| Target Kinase | IC50 (µM) | Cell Line/System |
| JAK2 | ~10 | In vitro kinase assay |
| JAK3 | ~20 | In vitro kinase assay |
| EGFR | 0.1 - 2 | In vitro kinase assay |
| ErbB2 | 13.5 | In vitro kinase assay |
Table 3: Inhibitory Activity of Tyrphostin AG126
| Target/Effect | Observation | Concentration |
| ERK1/ERK2 Phosphorylation | Inhibition | 25-50 µM |
| Anti-inflammatory effects | Reduction of inflammation in animal models | 1-10 mg/kg |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the tyrphostin compounds discussed.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Caption: EGFR and PDGFR Signaling Pathways and Inhibition by Tyrphostins.
Caption: Jak-STAT Signaling Pathway and Inhibition by Tyrphostin AG490.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of tyrphostin compounds.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a tyrphostin compound against a specific protein tyrosine kinase.
Materials:
-
Purified recombinant protein tyrosine kinase (e.g., Bcr-Abl, EGFR, JAK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Tyrphostin compound of interest
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the tyrphostin compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the diluted tyrphostin compound to each well.
-
Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a tyrphostin compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl, A431 for EGFR)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tyrphostin compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the tyrphostin compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the tyrphostin compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the concentration of the tyrphostin that inhibits cell growth by 50% (GI50) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound demonstrates potent inhibitory activity against Bcr-Abl, EGFR, and PDGFR. In comparison, Tyrphostin AG490 shows strong inhibition of the JAK/STAT pathway and also targets EGFR. Tyrphostin AG126 has been shown to inhibit ERK phosphorylation and exhibits anti-inflammatory properties. The choice of a specific tyrphostin for research or therapeutic development will depend on the target pathway and the desired biological outcome. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and application of these compounds. It is recommended to perform in-house comparative studies under identical experimental conditions for the most accurate assessment of relative potency and selectivity.
Tyrphostin AG1112 vs. Imatinib: A Comparative Analysis in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrphostin AG1112 and Imatinib, two tyrosine kinase inhibitors (TKIs), focusing on their performance in Chronic Myeloid Leukemia (CML) cell lines. The comparison is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on apoptosis, providing a valuable resource for preclinical research and drug development.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This oncoprotein's tyrosine kinase activity drives uncontrolled cell proliferation and is the primary target for CML therapies. Imatinib (Gleevec) was the first-in-class TKI that revolutionized CML treatment by specifically targeting the ATP-binding site of the BCR-ABL kinase.[1][2] Tyrphostins, a broader class of TKIs, were instrumental in early research on kinase inhibition. This compound, specifically, has been shown to inhibit the p210bcr-abl tyrosine kinase, providing a basis for comparison against the clinical standard, Imatinib.[3]
Mechanism of Action
Both Imatinib and this compound function by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
-
Imatinib: As a 2-phenylaminopyrimidine derivative, Imatinib binds to the ATP-binding pocket of the ABL kinase domain when it is in an inactive conformation.[1] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking signal transduction to the nucleus and inducing apoptosis in the leukemic cells. Its high selectivity for BCR-ABL, c-KIT, and PDGFR kinases contributes to its efficacy and manageable side-effect profile.
-
This compound: This agent also targets the BCR-ABL tyrosine kinase. Its inhibitory action leads to a reduction in the autophosphorylation of the p210 BCR-ABL protein. This blockade of kinase activity induces a specific growth arrest and promotes the differentiation of CML cells, such as K562, into a more mature state.
Quantitative Data Comparison
The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below summarizes the IC50 values for this compound and Imatinib from studies on CML cell lines.
| Compound | CML Cell Line | Assay Type | Result (IC50) | Notes |
| This compound | K562 | p210bcr-abl Kinase Inhibition | 2 µM | Measures direct inhibition of kinase phosphorylation. |
| Imatinib | K562 | Cell Viability (MTT Assay) | 0.183 µM | Measured after 48 hours of treatment. |
| Imatinib | K562 | Bcr-Abl Phosphorylation | ~0.5 µM | Measures inhibition of kinase phosphorylation in cells. |
| Imatinib | KU812 | Cell Viability (MTT Assay) | ~0.25 µM | Value estimated from graphical data after 48h. |
| Imatinib | KCL22 | Cell Viability (MTT Assay) | ~0.4 µM | Value estimated from graphical data after 48h. |
Apoptosis Induction
A primary outcome of BCR-ABL inhibition is the induction of apoptosis (programmed cell death) in CML cells.
-
Imatinib: Studies have demonstrated that Imatinib induces apoptosis in a time- and dose-dependent manner. In K562 cells, treatment with 1.0 µM Imatinib for 72 hours resulted in a significant increase in the apoptotic cell population. At a higher concentration of 5.0 µM, Imatinib induced apoptosis in nearly 70% of K562 cells within 24 hours. The mechanism involves the pro-apoptotic protein Bim.
-
This compound: While primarily characterized as inducing growth arrest and differentiation in K562 cells, the inhibition of the constitutively active BCR-ABL kinase, a potent survival signal, implies a pro-apoptotic effect. Other tyrphostins, such as AG17 and AG490, have been shown to induce apoptosis in various cancer cell lines, suggesting this is a common feature of this class of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Cell Viability - MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: K562 cells, which grow in suspension, are collected during their logarithmic growth phase. The cell suspension is adjusted to a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). 100 µL of the cell suspension (10,000 cells) is added to each well of a 96-well plate.
-
Drug Treatment: Serial dilutions of this compound or Imatinib are prepared in the culture medium. The medium is carefully removed from the wells and replaced with 100 µL of the medium containing the respective drug concentrations. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Solubilization: 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay - Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: K562 cells are cultured and treated with the desired concentrations of this compound or Imatinib for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are collected by centrifugation at 300 x g for 5 minutes.
-
Washing: The cell pellet is washed twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed promptly by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for BCR-ABL Phosphorylation
This technique is used to detect the phosphorylation status of the BCR-ABL protein, a direct measure of kinase activity.
-
Cell Lysis: After drug treatment, K562 cells are harvested and lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine clone 4G10) or phospho-BCR-ABL. A separate blot is incubated with an antibody for total BCR-ABL or a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with a CCD-based imager. Band intensity is quantified using image analysis software.
Conclusion
Both this compound and Imatinib effectively inhibit the BCR-ABL tyrosine kinase, the molecular driver of CML. The available data indicates that Imatinib is significantly more potent in CML cell lines, demonstrating inhibitory effects on cell viability and kinase activity at sub-micromolar concentrations, whereas this compound's kinase inhibition is observed at a low-micromolar concentration. Imatinib has a well-documented ability to potently induce apoptosis. While this compound's primary described effect is growth arrest and differentiation, its inhibition of the central CML survival signal makes it a relevant tool for studying BCR-ABL signaling. This guide highlights the superior potency of Imatinib, justifying its established role as a cornerstone of CML therapy, while acknowledging the historical and research value of broader-spectrum inhibitors like this compound.
References
- 1. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Bcr-Abl Inhibition: Tyrphostin AG1112 vs. Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two Bcr-Abl tyrosine kinase inhibitors: Tyrphostin AG1112 and dasatinib. The constitutively active Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), making it a critical target for therapeutic intervention. This document summarizes their mechanisms of action, inhibitory potency, and specificity, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
Dasatinib is a highly potent, second-generation tyrosine kinase inhibitor with a multi-targeted profile, effectively inhibiting both the active and inactive conformations of the Bcr-Abl kinase.[1][2] In contrast, this compound is an earlier-generation Bcr-Abl kinase blocker that has been shown to induce differentiation in CML cells.[3] While both compounds target the oncoprotein Bcr-Abl, they exhibit significant differences in their potency and kinase selectivity. Dasatinib's broader kinase profile includes potent inhibition of SRC family kinases, which are implicated in CML pathogenesis.[1][4]
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the available quantitative data for this compound and dasatinib, focusing on their inhibitory concentration (IC50) against Bcr-Abl and other relevant kinases.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition | Reference |
| This compound | p210 Bcr-Abl | 2 µM | Cellular assay | |
| EGFR | 15 µM | Cellular assay | ||
| PDGFR | 20 µM | Cellular assay | ||
| Dasatinib | Bcr-Abl (unmutated) | 0.8 nM | in vitro kinase assay | |
| Bcr-Abl (unmutated) | 4.6 nM | K562 cells (48h) | ||
| c-ABL | 9 nM | Kinase activity assay | ||
| SRC Family Kinases (e.g., LYN, SRC) | Sub-nanomolar to low nanomolar range | Various | ||
| c-KIT | Low nanomolar range | Various | ||
| PDGFRβ | Low nanomolar range | Various |
Mechanism of Action and Specificity
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It acts as a Bcr-Abl kinase blocker, leading to the inhibition of its downstream signaling and inducing erythroid differentiation in CML cell lines like K562. Its kinase selectivity profile appears to be narrower than that of dasatinib, with reported activity against EGFR and PDGFR at higher micromolar concentrations.
Dasatinib is a potent, ATP-competitive inhibitor that targets multiple tyrosine kinases. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and efficacy against many imatinib-resistant Bcr-Abl mutations. Beyond Bcr-Abl, dasatinib is a potent inhibitor of SRC family kinases (SFKs), c-KIT, ephrin receptors, and PDGFRβ. The inhibition of SFKs is particularly relevant in CML, as these kinases can be activated by Bcr-Abl and contribute to the malignant phenotype.
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. The diagram below illustrates these key pathways and the points of inhibition by this compound and dasatinib.
Caption: Bcr-Abl signaling pathways and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the efficacy of this compound and dasatinib.
Bcr-Abl Kinase Activity Assay (Cellular Autophosphorylation)
This assay measures the ability of the inhibitors to block the autophosphorylation of Bcr-Abl within a cellular context.
-
Cell Culture: Culture a Bcr-Abl positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or dasatinib for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional but Recommended): Incubate the cell lysates with an anti-Abl antibody to specifically pull down Bcr-Abl.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) to detect active Bcr-Abl. Subsequently, strip the membrane and re-probe with an antibody for total Bcr-Abl as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities. Calculate the ratio of phosphorylated Bcr-Abl to total Bcr-Abl for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of CML cells, which is an indicator of cell viability.
-
Cell Seeding: Plate Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Addition: Add serial dilutions of this compound or dasatinib to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative evaluation of this compound and dasatinib.
Caption: Workflow for comparing Bcr-Abl inhibitors.
Conclusion
Dasatinib emerges as a significantly more potent inhibitor of Bcr-Abl than this compound, with an IC50 in the nanomolar range compared to the micromolar concentration required for this compound. Furthermore, dasatinib's multi-targeted nature, particularly its potent inhibition of SRC family kinases, offers a broader mechanism of action that may be beneficial in overcoming resistance mechanisms. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of these two Bcr-Abl inhibitors. For drug development professionals, the data underscores the evolution of Bcr-Abl inhibitors towards higher potency and broader, yet more specific, targeting of key oncogenic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Tyrphostin AG1112: A Comparative Analysis of Tyrosine Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor (TKI) Tyrphostin AG1112 with other well-characterized TKIs. While comprehensive kinome-wide screening data for this compound is not extensively available in the public domain, this document synthesizes the existing data on its known targets and compares its specificity profile to that of other prominent TKIs. This objective analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in research and drug development decisions.
Introduction to this compound
This compound is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of substrate proteins. Understanding the specificity of this compound is crucial for its potential application as a research tool and for assessing its therapeutic potential.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound has been characterized against several key tyrosine kinases. To provide a clear comparison of its specificity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used TKIs against various kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (µM) | Imatinib IC50 (µM) | Gefitinib IC50 (µM) | Sunitinib IC50 (µM) | Dasatinib IC50 (µM) |
| p210bcr-abl | 2[1] | 0.25 | >100 | 0.08 | <0.001 |
| EGFR | 15[1] | >100 | 0.037 | 2.2 | 0.001-0.01 |
| PDGFRβ | 20[1] | 0.1 | >100 | 0.002 | 0.028 |
| c-Kit | Not Available | 0.1 | >100 | 0.009 | <0.001 |
| VEGFR2 | Not Available | >100 | >100 | 0.009 | 0.001-0.01 |
| Src | Not Available | >10 | >10 | 0.11 | <0.001 |
| CK2 (Casein Kinase II) | Potent Inhibitor | Not a primary target | Not a primary target | Not a primary target | Not a primary target |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a kinase inhibitor using a fluorescence-based assay.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant purified kinase (e.g., p210bcr-abl, EGFR, PDGFRβ)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of fluorescence detection
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the kinase assay buffer. A control with solvent only (no inhibitor) is also prepared.
-
Kinase Reaction Setup: The recombinant kinase and the specific peptide substrate are added to the wells of the microplate.
-
Inhibitor Addition: The serially diluted inhibitor is added to the respective wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The fluorescent detection reagent is added to each well. This reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Acquisition: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence data is normalized to the control (100% activity) and a no-enzyme control (0% activity). The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Kinase Inhibition
This protocol outlines a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Objective: To determine the ability of an inhibitor to block the phosphorylation of a kinase's downstream target in living cells.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for p210bcr-abl, A431 for EGFR)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulating ligand (if required, e.g., EGF for EGFR)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Cells are seeded in culture plates and allowed to attach. The cells are then treated with various concentrations of the inhibitor for a specific duration.
-
Stimulation (if applicable): For receptor tyrosine kinases like EGFR, cells are stimulated with the corresponding ligand (e.g., EGF) to induce kinase activity.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A separate blot may be performed with an antibody against the total target protein as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to a detectable marker, and the signal is visualized.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels. This allows for the determination of the inhibitor's effect on kinase activity within the cell.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and the points of inhibition for various TKIs.
p210bcr-abl Signaling Pathway
The p210bcr-abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, activating downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which regulate cell growth, proliferation, and survival.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase involved in cell growth, proliferation, and migration. Ligand binding induces dimerization and autophosphorylation, activating similar downstream pathways to EGFR.
Casein Kinase II (CK2) Signaling
Casein Kinase II (CK2) is a serine/threonine kinase that is constitutively active and phosphorylates a wide range of substrates, playing a role in cell growth, proliferation, and survival. It is involved in several signaling pathways, including the PI3K/Akt and NF-κB pathways.
Discussion of Specificity
Based on the available data, this compound exhibits inhibitory activity against p210bcr-abl, EGFR, and PDGFR in the low micromolar range. Its potency against p210bcr-abl is the highest among these three tyrosine kinases. Notably, this compound is also a potent inhibitor of the serine/threonine kinase Casein Kinase II.
In comparison to other TKIs:
-
Imatinib is highly selective for Bcr-Abl, c-Kit, and PDGFR, with significantly higher potency against Bcr-Abl than this compound.
-
Gefitinib is a highly potent and selective inhibitor of EGFR, with much greater potency against this target than this compound.
-
Sunitinib is a multi-targeted TKI that potently inhibits VEGFRs and PDGFRs, with greater potency against PDGFR than this compound.
-
Dasatinib is a potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases, demonstrating significantly higher potency against Bcr-Abl than this compound.
The specificity of a TKI is a critical determinant of its therapeutic window and potential off-target effects. While this compound shows activity against several important oncogenic kinases, its broader kinome-wide selectivity profile remains to be fully elucidated. Its potent inhibition of CK2 suggests a broader spectrum of activity beyond tyrosine kinases, which could have implications for its cellular effects.
Conclusion
This compound is a tyrosine kinase inhibitor with demonstrated activity against p210bcr-abl, EGFR, and PDGFR. When compared to more recently developed and clinically approved TKIs, it generally exhibits lower potency. Its activity against the serine/threonine kinase CK2 distinguishes it from many other TKIs and suggests a broader mechanism of action. Further comprehensive kinase profiling is necessary to fully delineate the specificity of this compound and to better understand its potential as a pharmacological tool for studying signal transduction pathways. This guide provides a framework for comparing its known activities with those of other well-characterized inhibitors, aiding researchers in the selection of appropriate tools for their specific experimental needs.
References
Assessing the Off-Target Profile of Tyrphostin AG1112: A Comparative Guide for Kinase Inhibitor Selection
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin AG1112 has been identified as a potent inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase, both significant targets in cancer research. However, the successful development of kinase inhibitors hinges not only on their on-target potency but also on their selectivity. Off-target inhibition can lead to unforeseen side effects and confound experimental results. This guide provides a comparative assessment of this compound's known kinase inhibition profile against alternative inhibitors, offering a valuable resource for informed decision-making in research and drug development.
Executive Summary
This compound demonstrates potent inhibition of its primary targets, CK2 and p210bcr-abl. Available data also indicates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) at higher concentrations[1]. While a comprehensive kinome-wide scan for this compound is not publicly available, this guide compiles the existing inhibition data and juxtaposes it with the broader selectivity profiles of well-characterized alternative inhibitors for both CK2 and Bcr-Abl. This comparison aims to highlight the potential for off-target effects and guide the selection of the most appropriate tool compound for specific research needs.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the available quantitative data for this compound and selected alternative inhibitors against their primary targets and key off-targets. All IC50 values are presented in micromolar (µM).
Table 1: Inhibition Profile of this compound and Alternative CK2 Inhibitors
| Kinase Target | This compound (IC50 µM) | TBB (IC50 µM) | DMAT (IC50 µM) | CX-4945 (Silmitasertib) (IC50 µM) |
| CK2 | Potent inhibitor (IC50 not specified) [1] | 0.9 | 0.15 | 0.001 |
| PIM1 | Data not available | 1.8 | 0.03 | >10 |
| PIM3 | Data not available | 2.5 | 0.08 | >10 |
| HIPK2 | Data not available | >10 | 0.12 | >10 |
| DYRK1A | Data not available | >10 | 0.38 | >10 |
Table 2: Inhibition Profile of this compound and Alternative Bcr-Abl Inhibitors
| Kinase Target | This compound (IC50 µM) | Imatinib (IC50 µM) | Dasatinib (IC50 µM) | Nilotinib (IC50 µM) |
| p210bcr-abl | 2 [1] | 0.25 | 0.0003 | 0.02 |
| EGFR | 15 [1] | >100 | 0.001 | >10 |
| PDGFR | 20 [1] | 0.1 | 0.005 | 0.1 |
| SRC | Data not available | >10 | 0.0005 | 1.0 |
| c-KIT | Data not available | 0.1 | 0.001 | 0.1 |
Note: The lack of comprehensive public data for this compound across a broad kinase panel is a significant limitation. The data for alternative inhibitors is more extensive and derived from various public sources and publications.
Experimental Protocols
A detailed understanding of the methodologies used to generate inhibition data is crucial for its correct interpretation. Below are representative protocols for common in vitro kinase assays.
Radiometric Kinase Assay Protocol
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Test inhibitor (e.g., this compound)
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Fluorescence Polarization (FP) Kinase Assay Protocol
This non-radioactive method measures the change in the polarization of fluorescent light emitted from a tracer molecule that competes with the phosphorylated substrate for binding to a specific antibody.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test inhibitor
-
Fluorescently labeled tracer (a small molecule that binds to the detection antibody)
-
Phospho-specific antibody
-
Stop solution (e.g., EDTA)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate peptide, and kinase buffer in the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for the desired reaction time.
-
Stop the reaction by adding the stop solution.
-
Add the fluorescence polarization detection mix, which contains the phospho-specific antibody and the fluorescent tracer.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in each well using a microplate reader. A high polarization value indicates that the tracer is bound to the antibody (low kinase activity), while a low polarization value indicates displacement of the tracer by the phosphorylated substrate (high kinase activity).
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts related to kinase inhibition and experimental workflows.
Caption: Simplified signaling pathway showing the roles of Bcr-Abl and CK2 and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable tool for studying the cellular functions of CK2 and Bcr-Abl. However, the available data suggests potential for off-target inhibition of EGFR and PDGFR, and the full extent of its selectivity remains to be characterized by comprehensive kinome profiling. For studies requiring high selectivity, researchers should consider alternative inhibitors with well-documented and narrow off-target profiles, such as CX-4945 for CK2 and second-generation Bcr-Abl inhibitors like Nilotinib for Bcr-Abl, depending on the specific experimental context. The choice of inhibitor should always be guided by a careful consideration of its on-target potency and its off-target inhibition profile to ensure the generation of reliable and interpretable data. Further broad-panel screening of this compound is warranted to fully elucidate its kinase selectivity and to aid in its optimal application in biomedical research.
References
A Comparative Analysis of Tyrphostin AG1112 and AG568: Potent Inhibitors in Leukemia Research
In the landscape of targeted cancer therapy, tyrphostins have emerged as a significant class of protein tyrosine kinase inhibitors. This guide provides a detailed comparative analysis of two such compounds, Tyrphostin AG1112 and Tyrphostin AG568, with a focus on their application in leukemia research, particularly concerning their effects on the K562 chronic myelogenous leukemia (CML) cell line. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance and mechanisms of these two inhibitors.
Introduction to this compound and AG568
This compound and AG568 are synthetic compounds designed to inhibit the activity of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Both AG1112 and AG568 have been notably studied for their ability to inhibit the aberrant Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation characteristic of CML.
Mechanism of Action and Target Specificity
This compound is a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase. Its inhibitory action extends to other receptor tyrosine kinases, albeit at higher concentrations, including the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). The primary mechanism of AG1112 in CML models is the ATP-competitive inhibition of the p210bcr-abl kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival, thereby inducing differentiation and growth arrest in K562 cells.
Tyrphostin AG568 is also characterized as a tyrphostin tyrosine kinase inhibitor that effectively induces erythroid differentiation in K562 cells.[1][2] This effect is attributed to the inhibition of p210bcr-abl tyrosine kinase activity. While both compounds target the Bcr-Abl kinase, the available literature emphasizes AG1112's potency and provides more extensive quantitative data on its inhibitory concentrations against a panel of kinases. One study has suggested that a group of tyrphostins, including AG568, inhibits the growth of K562 cells without directly inhibiting the p210bcr-abl tyrosine kinase in an immune complex kinase assay, indicating potential differences in experimental outcomes or mechanisms of action that warrant further investigation.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound. Despite extensive searches, specific IC50 values for Tyrphostin AG568 against Bcr-Abl or other kinases were not available in the reviewed literature, representing a critical knowledge gap.
| Parameter | This compound | Tyrphostin AG568 | Reference |
| IC50 vs. p210bcr-abl | 2 µM | Not Reported | |
| IC50 vs. EGFR | 15 µM | Not Reported | |
| IC50 vs. PDGFR | 20 µM | Not Reported | |
| Effect on K562 Cells | Induces differentiation and growth arrest | Induces erythroid differentiation |
Signaling Pathways
The inhibition of p210bcr-abl by this compound and AG568 disrupts key signaling pathways that promote leukemic cell survival and proliferation. The following diagram illustrates the central role of Bcr-Abl and the downstream pathways it affects.
Caption: Inhibition of the Bcr-Abl signaling cascade by Tyrphostins.
This compound is also a potent inhibitor of Casein Kinase II (CK II), a serine/threonine kinase involved in a multitude of cellular processes, including cell cycle progression and apoptosis suppression. The inhibition of CK II represents an additional mechanism through which AG1112 can exert its anti-leukemic effects.
Caption: Inhibition of the pro-survival CK II signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the analysis of this compound and AG568.
Cell Culture
-
Cell Line: K562 (human chronic myelogenous leukemia) cells.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A purified recombinant kinase (e.g., Bcr-Abl) is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (AG1112 or AG568). The amount of phosphorylated substrate is then quantified.
-
Generalized Protocol:
-
Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP (often radiolabeled with ³²P-ATP for detection).
-
Add varying concentrations of the tyrphostin inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Spot the reaction mixture onto a phosphocellulose paper or separate the products by SDS-PAGE.
-
Quantify the amount of phosphorylated substrate using autoradiography or a phosphorimager.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Cell-Based Assay for Bcr-Abl Inhibition
-
Objective: To assess the inhibition of Bcr-Abl autophosphorylation within intact K562 cells.
-
Generalized Protocol:
-
Plate K562 cells at a density of 1 x 10^6 cells/mL in complete medium.
-
Treat the cells with varying concentrations of this compound or AG568 for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using a primary antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl) and a primary antibody for total Bcr-Abl as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of Bcr-Abl phosphorylation inhibition.
-
Erythroid Differentiation Assay
-
Objective: To assess the induction of erythroid differentiation in K562 cells following treatment with the inhibitors.
-
Principle: Differentiated K562 cells produce hemoglobin, which can be detected by benzidine staining.
-
Generalized Protocol:
-
Seed K562 cells at a low density (e.g., 2 x 10^4 cells/mL) in complete medium.
-
Treat the cells with different concentrations of this compound or AG568. A positive control, such as hemin, may be included.
-
Incubate the cells for 4-6 days.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Prepare a benzidine staining solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid) and add hydrogen peroxide just before use.
-
Mix a small volume of the cell suspension with the staining solution.
-
Count the number of blue-stained (hemoglobin-positive) cells and the total number of cells using a hemocytometer.
-
Calculate the percentage of benzidine-positive cells to determine the extent of differentiation.
-
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of this compound and AG568.
Caption: A logical workflow for the in vitro and cell-based comparison of this compound and AG568.
Conclusion
Both this compound and AG568 demonstrate efficacy in inhibiting the Bcr-Abl oncoprotein and inducing differentiation in the K562 CML cell line, highlighting their potential as research tools and therapeutic leads. This compound is characterized as a particularly potent inhibitor with a broader, quantitatively defined inhibitory profile that includes CK II. The lack of publicly available IC50 data for Tyrphostin AG568 makes a direct quantitative comparison challenging and underscores an area for future investigation. Researchers selecting between these two compounds should consider the desired specificity and the level of quantitative characterization required for their studies. The experimental protocols and workflows provided herein offer a foundation for conducting such comparative analyses.
References
A Comparative Analysis of Efficacy: Tyrphostin AG1112 Versus Second-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, tyrosine kinase inhibitors (TKIs) have revolutionized treatment strategies by targeting the specific molecular drivers of malignancy. This guide provides a detailed comparison of the efficacy of Tyrphostin AG1112, an early-generation TKI, with that of clinically established second-generation TKIs. This objective analysis is supported by available preclinical and clinical data to inform research and drug development efforts.
Introduction to this compound and Second-Generation TKIs
This compound belongs to a class of early synthetic TKIs developed for research purposes to probe the function of protein tyrosine kinases.[1] It is known to be an ATP-competitive inhibitor of several kinases, including the p210bcr-abl fusion protein characteristic of chronic myeloid leukemia (CML).[1][2][3] While instrumental in early cancer research, this compound did not progress to clinical application.
Second-generation TKIs, such as dasatinib, nilotinib, and afatinib, were developed to improve upon the efficacy and specificity of first-generation inhibitors like imatinib.[4] These agents generally exhibit greater potency and are effective against a broader range of mutations that confer resistance to earlier TKIs. They have become standard-of-care treatments for various malignancies, including CML and non-small cell lung cancer (NSCLC).
Comparative Efficacy: Preclinical Data
Direct comparative studies between this compound and second-generation TKIs are lacking, as they belong to different eras of drug development. However, a comparison of their preclinical data reveals significant differences in potency and selectivity.
| Compound | Target Kinase | IC50 Value | Cell-Based Activity | Reference |
| This compound | p210bcr-abl | 2 µM | Induces differentiation in K562 cells | |
| EGFR | 15 µM | - | ||
| PDGFR | 20 µM | - | ||
| Casein Kinase II | Potent inhibitor (IC50 not specified) | - | ||
| Dasatinib | BCR-ABL | <1 nM | - | |
| SRC Family Kinases | Potent inhibitor | - | ||
| Nilotinib | BCR-ABL | <20 nM | - | |
| Afatinib | EGFR (and other ErbB family members) | Potent inhibitor (low nM range) | - |
Key Observations:
-
Second-generation TKIs exhibit significantly lower IC50 values (in the nanomolar range) against their primary targets compared to this compound (in the micromolar range), indicating substantially higher potency.
-
While this compound shows activity against multiple kinases, second-generation TKIs are generally designed with higher selectivity for their intended targets, although they can have off-target effects.
Comparative Efficacy: Clinical Data Overview of Second-Generation TKIs
Second-generation TKIs have demonstrated superior clinical efficacy compared to first-generation inhibitors in numerous clinical trials. This provides an indirect benchmark against which the potential of an early compound like this compound can be assessed.
| Indication | Second-Generation TKI | Key Efficacy Metric | Comparison to First-Generation TKI (Imatinib) | Reference |
| Chronic Myeloid Leukemia (CML) | Dasatinib | Major Molecular Response (MMR) at 12 months | 46% vs. 28% | |
| Complete Cytogenetic Response (CCyR) at 12 months | 83% vs. 72% | |||
| Nilotinib | MMR at 24 months | 71% vs. 44% | ||
| Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | Afatinib | Improved clinical outcomes | Superior to first-generation TKIs |
Key Observations:
-
In CML, second-generation TKIs like dasatinib and nilotinib have shown higher rates of molecular and cytogenetic responses compared to the first-generation TKI imatinib.
-
For NSCLC with EGFR mutations, second-generation TKIs have also demonstrated improved outcomes.
-
The development of resistance to first-generation TKIs is a significant clinical challenge, and second-generation TKIs are often effective in these resistant cases.
Signaling Pathways
The following diagram illustrates the general signaling pathway targeted by TKIs in the context of BCR-ABL positive CML.
Caption: Generalized BCR-ABL signaling pathway and TKI inhibition.
Experimental Protocols
A generalized workflow for the preclinical evaluation of TKIs is outlined below. The specific details of assays would vary depending on the kinase of interest and the experimental context.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, substrate peptide (often with a fluorescent or radioactive label), ATP, and the test TKI at various concentrations.
-
Procedure: a. The kinase, substrate, and TKI are incubated together in a suitable buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of kinase inhibition at each TKI concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of a TKI on the proliferation and viability of cancer cells harboring the target kinase.
Methodology:
-
Cell Lines: Cancer cell lines known to be dependent on the target kinase for their growth and survival (e.g., K562 cells for BCR-ABL).
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are treated with the TKI at a range of concentrations. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as MTT, MTS, or a cell counter.
-
Data Analysis: The percentage of viable cells at each TKI concentration is calculated relative to an untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 is determined.
Caption: Generalized workflow for preclinical TKI evaluation.
Conclusion
The comparison between this compound and second-generation TKIs highlights the significant advancements in targeted cancer therapy. While this compound was a valuable tool in early research, its lower potency and broader specificity are characteristic of first-generation inhibitors. In contrast, second-generation TKIs demonstrate markedly higher potency, improved selectivity, and proven clinical efficacy in treating specific cancers. The evolution from early compounds like this compound to modern second- and third-generation TKIs underscores the power of medicinal chemistry and a deeper understanding of cancer biology in developing more effective and safer therapies. For researchers, this comparison emphasizes the critical importance of optimizing potency and selectivity in the design of novel kinase inhibitors.
References
Control Experiments for Tyrphostin AG1112 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of the protein kinase inhibitor Tyrphostin AG1112, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments for studies involving this compound, complete with experimental protocols and data presentation formats.
This compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK2) and also exhibits inhibitory activity against the p210bcr-abl fusion protein, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its primary applications in research include the induction of differentiation and growth arrest in specific cancer cell lines, such as the K562 chronic myelogenous leukemia cell line.[2]
Comparative Analysis of this compound and Alternatives
To objectively assess the efficacy and specificity of this compound, it is crucial to compare its performance with other kinase inhibitors targeting similar pathways. Key alternatives include other CK2 inhibitors like CX-4945 (Silmitasertib) and inhibitors of the Bcr-Abl pathway such as Imatinib.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (µM) | Cell Line | Reference |
| This compound | p210bcr-abl | 2 | K562 | [1] |
| EGFR | 15 | - | [1] | |
| PDGFR | 20 | - | [1] | |
| CK2 | Potent inhibitor | - | ||
| CX-4945 (Silmitasertib) | CK2 | 0.001 (in vitro) | - | |
| FLT3 | 0.035 | - | ||
| PIM1 | 0.046 | - | ||
| Imatinib | Bcr-Abl | 0.25 | K562 | |
| c-Kit | 0.1 | - | ||
| PDGFR | 0.1 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Essential Control Experiments for this compound Studies
To ensure that the observed effects are directly attributable to the inhibition of the intended target by this compound, a series of control experiments must be performed.
Vehicle Control
Since this compound is typically dissolved in dimethyl sulfoxide (DMSO), a vehicle control is essential to account for any effects of the solvent on the experimental system.
-
Rationale: DMSO can independently affect cell viability, gene expression, and other cellular processes.
-
Experimental Design: Treat a set of cells with the same concentration of DMSO as used to deliver this compound to the experimental group. The final concentration of DMSO in cell culture should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.
Negative Control
A negative control is crucial to demonstrate the specificity of this compound's action.
-
Rationale: To confirm that the observed biological effect is due to the specific chemical structure of AG1112 and not a general property of related but inactive molecules.
-
Experimental Design:
-
Inactive Analog: The ideal negative control is a structurally similar but biologically inactive analog of this compound. However, a commercially available, universally accepted inactive analog for AG1112 is not readily documented.
-
Unrelated Kinase Inhibitor: In the absence of a specific inactive analog, an inhibitor targeting an unrelated pathway that is not expected to be active in the experimental model can be used. For example, an inhibitor of a kinase not expressed or functional in the cell line under investigation.
-
Enantiomer: If the inhibitor has a chiral center, its enantiomer, if shown to be inactive, can serve as an excellent negative control.
-
Positive Control
A positive control helps to validate the experimental setup and confirm that the assay is capable of detecting the expected biological response.
-
Rationale: To ensure that the experimental system is responsive to kinase inhibition and that the readouts are functioning correctly.
-
Experimental Design: Use a well-characterized inhibitor with a known effect on the target pathway. For example, when studying Bcr-Abl signaling in K562 cells, Imatinib can be used as a positive control for inducing apoptosis or inhibiting proliferation.
Off-Target Controls
Given that this compound inhibits multiple kinases, it is important to investigate potential off-target effects.
-
Rationale: To distinguish between the effects caused by inhibiting the primary target (e.g., CK2 or Bcr-Abl) and those resulting from the inhibition of other kinases.
-
Experimental Design:
-
Kinase Profiling: Perform a broad-spectrum kinase panel screening to identify other kinases that are inhibited by this compound at the concentrations used in the experiments.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Washout Experiment: To determine if the effect of the inhibitor is reversible, the compound can be washed out of the culture medium, and the cells can be monitored to see if the phenotype reverts to the pre-treatment state.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules.
-
Cell Lysis: After treatment with this compound and appropriate controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-CrkL, total CrkL, phospho-EGFR, total EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
K562 Cell Differentiation Assay (Benzidine Staining)
This assay is used to assess the induction of erythroid differentiation in K562 cells.
-
Cell Treatment: Treat K562 cells with this compound (e.g., 10-50 µM) or a known inducer of differentiation like hemin as a positive control. Include a vehicle control.
-
Incubation: Incubate the cells for 4-6 days.
-
Staining:
-
Prepare a staining solution of 0.2% benzidine in 0.5 M acetic acid.
-
Just before use, add 30% hydrogen peroxide to the staining solution (1:1000 dilution).
-
Mix a small volume of cell suspension with the staining solution.
-
-
Microscopy: Observe the cells under a light microscope. Hemoglobin-containing (differentiated) cells will stain blue.
-
Quantification: Count the number of blue (positive) and unstained (negative) cells to determine the percentage of differentiated cells.
Visualizing Experimental Logic and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways affected by this compound.
Caption: Experimental workflow for this compound studies.
Caption: Simplified Bcr-Abl signaling pathway inhibited by AG1112.
Caption: Simplified EGFR signaling pathway inhibited by AG1112.
Caption: Simplified PDGFR signaling pathway inhibited by AG1112.
References
Confirming Cellular Target Engagement of Tyrphostin AG1112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase. We present experimental data for this compound alongside alternative inhibitors, detail relevant experimental protocols, and provide visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and its Primary Targets
This compound is a synthetic compound that has demonstrated significant inhibitory activity against two key cellular kinases: Casein Kinase II (CK2) and the fusion protein p210bcr-abl.[1][2][3] Understanding and confirming the engagement of this compound with these targets within a cellular context is critical for interpreting its biological effects and for the development of more specific therapeutic agents.
Casein Kinase II (CK2) is a ubiquitous serine/threonine protein kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently observed in cancer.
The p210bcr-abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). This constitutively active kinase drives uncontrolled cell proliferation and is a prime target for therapeutic intervention.
Signaling Pathways
To visually represent the points of intervention for this compound and its alternatives, the following diagrams illustrate the simplified signaling pathways of CK2 and Bcr-Abl.
Comparative Inhibitor Data
The following tables summarize the in vitro and cellular potency of this compound and a selection of alternative inhibitors for CK2 and p210bcr-abl.
Table 1: Comparison of Casein Kinase II (CK2) Inhibitors
| Compound | Type | IC50 (in vitro) | Cellular Potency | Reference |
| This compound | ATP-competitive | Potent inhibitor | Induces differentiation | [1] |
| Silmitasertib (CX-4945) | ATP-competitive | 1 nM | Induces apoptosis in cancer cells | MedChemExpress |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | 0.5 µM | Widely used tool compound | MedChemExpress |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-competitive | 0.15 µM | Cell-permeable | MedChemExpress |
Table 2: Comparison of p210bcr-abl Kinase Inhibitors
| Compound | Type | IC50 (in vitro) | Cellular Potency (K562 cells) | Reference |
| This compound | ATP-competitive | 2 µM | Induces erythroid differentiation | [1] |
| Imatinib (Gleevec) | ATP-competitive | ~300 nM | IC50 ~250 nM | |
| Dasatinib (Sprycel) | ATP-competitive | <1 nM | More potent than Imatinib | |
| Nilotinib (Tasigna) | ATP-competitive | ~20 nM | More potent than Imatinib | |
| Asciminib (ABL001) | Allosteric | 0.5-0.8 nM (Kd) | Active against T315I mutation |
Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for assessing the target engagement of this compound.
Experimental Workflow: General Target Engagement Assay
The following diagram outlines a generalized workflow for confirming target engagement in a cellular context.
Protocol 1: Western Blot Analysis of Substrate Phosphorylation
This method assesses the ability of this compound to inhibit the phosphorylation of downstream substrates of its target kinase in cells.
Objective: To determine the effect of this compound on the phosphorylation status of a known substrate of CK2 or Bcr-Abl.
Materials:
-
Appropriate cell line (e.g., K562 for Bcr-Abl, HEK293 for ubiquitous CK2)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated substrate and total protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in substrate phosphorylation upon treatment with this compound.
Protocol 2: In-Cell Kinase Activity Assay
This assay directly measures the activity of the target kinase immunoprecipitated from cells treated with the inhibitor.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of CK2 or Bcr-Abl.
Materials:
-
Treated cell lysates (as prepared in Protocol 1)
-
Antibody specific to the target kinase (CK2 or Abl)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system
-
Scintillation counter or luminometer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with the target-specific antibody, followed by the addition of Protein A/G agarose beads to pull down the kinase.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the specific peptide substrate and ATP (radiolabeled or non-radioactive).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination and Detection: Stop the reaction and measure the incorporation of phosphate into the peptide substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific assay kit.
-
Data Analysis: Compare the kinase activity in samples from this compound-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Objective: To demonstrate direct binding of this compound to CK2 or Bcr-Abl in intact cells.
Materials:
-
Intact cells treated with this compound or vehicle
-
PCR thermocycler or heating blocks
-
Cell lysis equipment (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (CK2 or Bcr-Abl) remaining in solution by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.
Conclusion
Confirming the target engagement of this compound is a multifaceted process that can be approached using a variety of robust experimental techniques. This guide provides a framework for comparing this compound to alternative inhibitors and for designing and executing key experiments to verify its interaction with CK2 and p210bcr-abl in a cellular setting. The provided protocols and diagrams serve as a starting point for researchers to rigorously investigate the cellular mechanism of action of this and other kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of Tyrphostin AG1112: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Tyrphostin AG1112, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.
Disposal Procedures
Disposal of Unused Solid this compound:
-
Consult Safety Office: Prior to disposal, contact your institution's EHS office for specific instructions regarding potent chemical inhibitors.
-
Packaging: The original container must be securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (153150-84-6), and any known hazard warnings.
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.
-
Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Decontamination Protocol
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO). Collect the rinsate as hazardous waste.
-
Secondary Wash: Wash with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with water.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 274.28 g/mol | [3] |
| IC50 (p210bcr-abl) | 2 µM | |
| IC50 (EGFR) | 15 µM | |
| IC50 (PDGFR) | 20 µM |
Signaling Pathway Inhibition
This compound is known to inhibit the Bcr-Abl tyrosine kinase and Casein Kinase II (CK II). The diagram below illustrates a simplified representation of the inhibitory action of this compound on a generic tyrosine kinase signaling pathway, leading to the blockage of downstream cellular processes like proliferation and survival.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG1112
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tyrphostin AG1112, a potent inhibitor of CK II and p210bcr-abl tyrosine kinase.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, drawing upon safety protocols for similar compounds and general best practices in chemical management.
Essential Safety and Handling Protocols
A thorough risk assessment should be conducted before handling this compound. The following operational plan outlines a step-by-step process to minimize exposure and ensure safety from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product received is this compound and that the container label is intact and legible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is room temperature in the continental US, but this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[2]
Preparation and Use
-
Controlled Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.
-
Weighing: When weighing the solid compound, use a balance within the fume hood.
-
Solution Preparation: To dissolve the compound, add the solvent slowly to the vial containing the solid. Avoid splashing.
-
Experimental Use: When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or splashes.
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for proper disposal.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound. These recommendations are based on the potential hazards of acute toxicity via oral, dermal, and inhalation routes, as indicated for the similar compound, Tyrphostin 25.[3]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | N95/FFP2 respirator (if not in a fume hood) |
| Experimental Use | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile gloves | Chemical-resistant apron or suit | N95/FFP2 respirator or higher |
| Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
